DL-threo-2-methylisocitrate
説明
Methylisocitric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a natural product found in Homo sapiens with data available.
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
特性
IUPAC Name |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPKXCSHMJWCF-WVBDSBKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209270 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71183-66-9 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of DL-threo-2-Methylisocitrate from Propionyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of DL-threo-2-methylisocitrate is a critical step in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionate (B1217596) and odd-chain fatty acids in a wide range of organisms, including bacteria and fungi. This pathway is of significant interest to researchers in microbiology, biochemistry, and drug development due to its absence in humans, making its constituent enzymes potential targets for novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound from propionyl-CoA, detailing the enzymatic reactions, stereochemistry, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols for the key enzymes involved.
The Core Pathway: The Methylcitrate Cycle
The conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679) is achieved through the methylcitrate cycle. This cycle can be broadly divided into three main stages, culminating in the formation and subsequent cleavage of 2-methylisocitrate.
-
Condensation: The cycle initiates with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) , to form (2S,3S)-2-methylcitrate. This reaction is analogous to the citrate (B86180) synthase reaction in the tricarboxylic acid (TCA) cycle.[1][2]
-
Isomerization: (2S,3S)-2-methylcitrate undergoes dehydration and subsequent hydration, reactions catalyzed by 2-methylcitrate dehydratase (PrpD) and an aconitase (Acn) , to form its stereoisomer, (2R,3S)-2-methylisocitrate (threo-2-methylisocitrate).[3][4]
-
Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves (2R,3S)-2-methylisocitrate into pyruvate and succinate. Succinate can then re-enter the TCA cycle, while pyruvate is a key metabolite for various cellular processes.[4][5]
The overall pathway is a crucial mechanism for detoxifying cells from the accumulation of toxic propionyl-CoA.[5]
Quantitative Data on Key Enzymes
The efficiency and kinetics of the enzymes in the methylcitrate cycle are crucial for understanding the overall flux through the pathway. The following tables summarize key quantitative data for 2-methylcitrate synthase and 2-methylisocitrate lyase from various organisms.
Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | 9.0 | 45-50 | [2] |
| Oxaloacetate | 5 | - | [2] | |||
| Acetyl-CoA | 101 | 0.11 | [2] | |||
| Burkholderia sacchari | Not specified | - | 0.41 (induced) | Not specified | Not specified | [6] |
| Candida lipolytica | Propionyl-CoA | 33 | - | 8.0-8.5 | 45 | [7] |
| Oxaloacetate | 20 | - | [7] |
Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)
| Organism | Substrate | Km (µM) | Specific Activity | Optimal pH | Notes | Reference(s) |
| Escherichia coli | threo-2-Methylisocitrate | Not specified | - | Not specified | Active with threo-diastereomer, not erythro. | [8] |
| Aspergillus nidulans | threo-2-Methylisocitrate | Not specified | - | Not specified | Active with threo-diastereomer, not erythro. | [8] |
| Coxiella burnetii | 2-Methylisocitrate | 390 ± 47 | - | Not specified | - |
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes in the biosynthesis of this compound are provided below.
Protocol 1: Assay for 2-Methylcitrate Synthase (PrpC) Activity
This protocol is based on the spectrophotometric detection of the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
Propionyl-CoA solution (10 mM)
-
Oxaloacetate solution (10 mM, freshly prepared)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Purified 2-methylcitrate synthase or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:
-
100 µl of 1 M Tris-HCl (pH 8.0)
-
10 µl of 10 mM propionyl-CoA
-
10 µl of 10 mM DTNB
-
Distilled water to a final volume of 990 µl.
-
-
Enzyme Addition: Add 10 µl of the enzyme solution (purified PrpC or cell-free extract) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 10 µl of 10 mM oxaloacetate.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA release.
-
Calculation: The molar extinction coefficient for the product of the DTNB reaction is 13,600 M-1cm-1. Use this value to calculate the rate of the enzyme reaction.
Protocol 2: Assay for 2-Methylisocitrate Lyase (PrpB) Activity
This assay measures the formation of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate produced is then coupled to the oxidation of NADH by lactate (B86563) dehydrogenase.
Materials:
-
Potassium phosphate (B84403) buffer (1 M, pH 7.0)
-
This compound solution (10 mM)
-
NADH solution (10 mM)
-
Lactate dehydrogenase (LDH) solution (1000 units/ml)
-
Purified 2-methylisocitrate lyase or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:
-
100 µl of 1 M potassium phosphate buffer (pH 7.0)
-
10 µl of 10 mM this compound
-
10 µl of 10 mM NADH
-
1 µl of lactate dehydrogenase (1000 U/ml)
-
Distilled water to a final volume of 990 µl.
-
-
Enzyme Addition: Add 10 µl of the enzyme solution (purified PrpB or cell-free extract) to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the rate of pyruvate formation.
-
Calculation: The molar extinction coefficient for NADH at 340 nm is 6,220 M-1cm-1. Use this value to calculate the rate of the enzyme reaction.
Signaling Pathways and Regulation
The expression of the enzymes involved in the methylcitrate cycle is tightly regulated to ensure efficient propionate metabolism and prevent the accumulation of toxic intermediates.
Transcriptional Regulation of the prp Operon
In many bacteria, the genes encoding the enzymes of the methylcitrate cycle (prpB, prpC, and prpD) are organized in an operon, the prp operon. The transcription of this operon is controlled by the regulatory protein PrpR .[9][10] PrpR is a transcriptional activator that, in the presence of its co-activator 2-methylcitrate , binds to the promoter region of the prp operon and initiates transcription.[11] This creates a positive feedback loop where the product of the first committed step of the pathway induces the expression of the enzymes required for its further metabolism.
Crosstalk with Central Metabolism
The methylcitrate cycle is intricately linked with other central metabolic pathways, particularly the TCA and glyoxylate (B1226380) cycles.[5][9] The succinate produced by 2-methylisocitrate lyase is a direct intermediate of the TCA cycle. Furthermore, the oxaloacetate required for the initial condensation with propionyl-CoA is supplied by the TCA cycle. This metabolic crosstalk ensures a balanced flow of carbon and energy within the cell.
Conclusion
The biosynthesis of this compound from propionyl-CoA is a fundamental process in the metabolism of many microorganisms. A thorough understanding of this pathway, including its enzymatic machinery, kinetics, and regulation, is paramount for researchers in various fields. The detailed information provided in this guide serves as a valuable resource for scientists and drug development professionals aiming to explore the intricacies of microbial metabolism and leverage this knowledge for the development of novel therapeutic strategies. The absence of the methylcitrate cycle in humans underscores its potential as a target for antimicrobial drugs, making further research in this area a promising endeavor.
References
- 1. ENZYME - 2.3.3.5 2-methylcitrate synthase [enzyme.expasy.org]
- 2. uniprot.org [uniprot.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 6. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 8. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
The Stereospecific World of 2-Methylisocitrate: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the methylcitrate cycle stands out as a crucial pathway for the processing of propionyl-CoA, a potentially toxic intermediate derived from the breakdown of odd-chain fatty acids and certain amino acids. Central to this cycle is the molecule 2-methylisocitrate, a chiral compound with four possible stereoisomers, each possessing distinct biological activities. The stereochemistry of 2-methylisocitrate is not merely a matter of chemical curiosity; it is a critical determinant of its metabolic fate and its interaction with key enzymes. This technical guide provides an in-depth exploration of the stereochemistry of 2-methylisocitrate, its profound biological relevance, particularly in pathogenic microorganisms, and its emerging potential as a target for novel therapeutic interventions.
The Four Faces of 2-Methylisocitrate: A Stereochemical Overview
2-Methylisocitrate possesses two chiral centers, giving rise to four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The specific spatial arrangement of the methyl and hydroxyl groups at the C2 and C3 positions dictates the molecule's shape and, consequently, its ability to bind to the active sites of enzymes. The naturally occurring and biologically active form within the methylcitrate cycle is the (2S,3R)-stereoisomer.[1]
The Methylcitrate Cycle: A Stereoselective Pathway
The methylcitrate cycle is a metabolic pathway that converts propionyl-CoA to pyruvate (B1213749) and succinate (B1194679), thereby detoxifying the cell from propionate (B1217596) accumulation and replenishing intermediates of the tricarboxylic acid (TCA) cycle.[2][3] The enzymes of this cycle exhibit a high degree of stereospecificity, ensuring the precise processing of the correct 2-methylisocitrate isomer.
The key enzymes involved in the metabolism of 2-methylisocitrate are:
-
2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial step of the cycle, the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[4][5][6][7]
-
Aconitase (PrpD in some organisms): This enzyme isomerizes 2-methylcitrate to 2-methylisocitrate.
-
2-Methylisocitrate Lyase (PrpB or MCL): This enzyme is the final and committing step of the cycle, cleaving (2S,3R)-2-methylisocitrate into pyruvate and succinate.[1][8]
The stereoselectivity of these enzymes is paramount. 2-Methylisocitrate lyase, in particular, demonstrates a stringent preference for the (2S,3R)-stereoisomer, with other isomers being poor substrates or even inhibitors.[8]
Signaling Pathway of the Methylcitrate Cycle```dot
Caption: Workflow for 2-Methylisocitrate Synthesis and Separation.
Methodology:
-
Synthesis: The synthesis of 2-methylisocitrate can be achieved through various organic chemistry routes. A common method involves the reaction of a protected derivative of pyruvate with a suitable succinate derivative.
-
Purification of Mixture: The crude reaction product is purified using standard techniques like column chromatography to isolate the mixture of 2-methylisocitrate stereoisomers.
-
Chiral Separation: The separation of the individual stereoisomers is the most critical step and is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. The choice of the chiral column and the mobile phase composition is crucial for achieving baseline separation of all four isomers.
Continuous Spectrophotometric Assay for 2-Methylisocitrate Lyase Activity
This assay allows for the real-time monitoring of 2-methylisocitrate lyase activity by coupling the production of pyruvate to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Experimental Workflow for Enzyme Assay:
Caption: Workflow for a Continuous Spectrophotometric Enzyme Assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, NADH, lactate dehydrogenase (LDH), and the purified 2-methylisocitrate lyase.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, (2S,3R)-2-methylisocitrate.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the activity of 2-methylisocitrate lyase.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (KM and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Drug Development Implications
The essentiality of the methylcitrate cycle in pathogenic bacteria and its absence in humans make the enzymes of this pathway, particularly 2-methylisocitrate lyase, highly attractive targets for the development of novel antibiotics. The stereospecificity of these enzymes offers an opportunity for the design of highly selective inhibitors that target the active site with minimal off-target effects.
Logical Relationship for Drug Discovery:
Caption: Logic for Targeting the Methylcitrate Cycle.
Future research in this area should focus on:
-
High-throughput screening of compound libraries to identify potent and selective inhibitors of 2-methylisocitrate lyase.
-
Structure-based drug design utilizing the crystal structures of the enzyme to develop inhibitors that mimic the transition state of the reaction.
-
Exploring the potential for targeting other enzymes in the methylcitrate cycle, such as 2-methylcitrate synthase.
Conclusion
The stereochemistry of 2-methylisocitrate is a fundamental aspect of its biological function. The exquisite stereoselectivity of the enzymes in the methylcitrate cycle ensures the efficient processing of propionyl-CoA and the maintenance of metabolic homeostasis. This stereochemical precision also presents a unique opportunity for the development of novel antimicrobial agents that can selectively target pathogenic microorganisms. A deeper understanding of the structure, function, and stereochemical determinants of the methylcitrate cycle enzymes will undoubtedly pave the way for the discovery of new and effective therapies against a range of infectious diseases.
References
- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 6. Citrate synthase and 2-methylcitrate synthase: structural, functional and evolutionary relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-threo-2-Methylisocitrate: A Key Biomarker for Propionate Metabolism Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate web of human metabolism, the proper breakdown of certain amino acids and odd-chain fatty acids is crucial for cellular energy production and overall health. Central to this process is the metabolism of propionate (B1217596), a three-carbon carboxylic acid. When this pathway is disrupted due to genetic defects, a cascade of metabolic disturbances ensues, leading to serious and often life-threatening conditions known as organic acidemias. Among the key diagnostic indicators for these disorders, DL-threo-2-methylisocitrate has emerged as a pivotal biomarker, providing a window into the underlying pathophysiology of impaired propionate metabolism.
This technical guide provides a comprehensive overview of this compound's role as a biomarker, intended for researchers, scientists, and professionals involved in drug development. We will delve into the biochemical pathways, present quantitative data, detail experimental protocols for its detection, and visualize the complex relationships within these metabolic processes.
The Biochemical Landscape of Propionate Metabolism
Propionyl-CoA is a central intermediate derived from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as from the beta-oxidation of odd-chain fatty acids and the degradation of cholesterol.[1] In healthy individuals, propionyl-CoA is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production. This conversion is a two-step process catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) and the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2]
Inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are characterized by deficiencies in these enzymes.[3] A deficiency in PCC, for instance, leads to the accumulation of propionyl-CoA.[4] This buildup diverts propionyl-CoA into an alternative pathway, the methylcitrate cycle.[5][6]
The Methylcitrate Cycle: A Detoxification Pathway with a Telltale Intermediate
The methylcitrate cycle serves as a detoxification pathway to handle the excess propionyl-CoA.[7] In this cycle, propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by citrate (B86180) synthase.[8] Through a series of enzymatic steps involving aconitase and methylcitrate dehydratase, 2-methylcitrate is converted to its stereoisomer, This compound .[9] Finally, 2-methylisocitrate lyase cleaves this compound into pyruvate (B1213749) and succinate.[7]
In disorders like propionic acidemia, the methylcitrate cycle becomes overwhelmed, leading to a significant accumulation of its intermediates, most notably 2-methylcitrate and its isomers, in biological fluids such as urine, plasma, and cerebrospinal fluid.[10][11][12] This accumulation makes this compound a highly specific and sensitive biomarker for diagnosing and monitoring these conditions.
Quantitative Data Presentation
The concentration of 2-methylisocitrate (often measured as total 2-methylcitric acid) is markedly elevated in individuals with propionic acidemia and related disorders compared to healthy controls. The following tables summarize representative quantitative data from the literature.
| Analyte | Matrix | Patient Group | Concentration Range | Reference |
| 2-Methylcitric Acid | Serum | Normal Controls (n=50) | 60 - 228 nmol/L | [8] |
| 2-Methylcitric Acid | Serum | Cobalamin Deficiency (n=50) | 93 - 13,500 nmol/L | [8] |
| 2-Methylcitric Acid | Cerebrospinal Fluid | Normal Controls (n=19) | 323 - 1,070 nmol/L | [8] |
| 2-Methylcitric Acid | Cerebrospinal Fluid | Cobalamin Deficiency (n=5) | 1,370 - 16,300 nmol/L | [8] |
| Methylcitrate | Dried Urine Spots | Normal Controls (n=135) | 0.4 - 3.4 mmol/mol creatinine (B1669602) | [13][14] |
| Methylcitrate | Dried Urine Spots | Propionic/Methylmalonic Acidemia | 8.3 - 591 mmol/mol creatinine | [13][14] |
| 3-OH-propionic acid & 2-methylcitric acid | Urine | Propionic Acidemia | Elevated | [2][10] |
Experimental Protocols
The accurate quantification of this compound is crucial for the diagnosis and management of propionate metabolism disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis
GC-MS is a robust method for the analysis of organic acids, including 2-methylisocitrate. A key step in this protocol is the derivatization of the analytes to increase their volatility for gas-phase separation.
1. Sample Preparation:
-
Collection: A random or first-morning urine sample is collected in a sterile container. For quantitative analysis, a 24-hour urine collection is preferred.
-
Internal Standard Addition: A known amount of an internal standard (e.g., tropic acid or 2-ketocaproic acid) is added to a specific volume of urine (normalized to creatinine concentration) to correct for variations in extraction efficiency and instrument response.[1]
-
Oximation: To stabilize keto-acids and prevent the formation of multiple derivatives, the sample is treated with a hydroxylamine (B1172632) solution. This converts keto groups to their oxime derivatives.[1]
-
Extraction: The urine sample is acidified, and the organic acids are extracted into an organic solvent, such as ethyl acetate.[1]
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized to convert the non-volatile organic acids into volatile esters and ethers. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[1] This reaction replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
The reaction mixture is typically heated to ensure complete derivatization.
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute compounds with different volatilities.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: The presence of 2-methylisocitrate is confirmed by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-Methylisocitrate Quantification
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS, sometimes without the need for derivatization.
1. Sample Preparation (Dried Urine Spots):
-
Spotting: A small volume of urine is spotted onto a filter paper card and allowed to dry.[13][14]
-
Extraction and Derivatization (if necessary): A small disc is punched from the dried urine spot. For enhanced sensitivity and chromatographic retention, a derivatization step can be included. For example, methylcitrate can be extracted and derivatized in a single step using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole.[13][14] The reaction mixture is incubated at an elevated temperature.
2. LC-MS/MS Analysis:
-
Injection: A small aliquot of the reaction mixture is injected into the LC-MS/MS system.
-
Liquid Chromatography: The sample is separated on a reverse-phase column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analytes.[13][14]
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for 2-methylisocitrate is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from other compounds in the matrix.
-
Data Analysis: The concentration of 2-methylisocitrate is determined by comparing the peak area of the analyte to a calibration curve generated using standards of known concentrations.
Visualizing the Metabolic Pathways and Workflows
To better understand the complex interplay of these metabolic pathways and the diagnostic workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Propionate metabolism and the formation of this compound.
Caption: A generalized workflow for the analysis of 2-methylisocitrate.
Caption: The logical cascade from genetic defect to biomarker utility.
Conclusion and Future Directions
This compound stands as a cornerstone in the biochemical diagnosis and management of propionic acidemia and related disorders. Its significant elevation in affected individuals provides a direct and reliable measure of the underlying metabolic dysfunction. The analytical methods for its quantification, primarily GC-MS and LC-MS/MS, are well-established and offer the necessary sensitivity and specificity for clinical applications.
For researchers and drug development professionals, a thorough understanding of the role of this compound is paramount. It not only serves as a primary diagnostic endpoint but also as a critical pharmacodynamic biomarker to assess the efficacy of novel therapeutic interventions aimed at restoring normal propionate metabolism. Future research may focus on the development of more rapid, point-of-care testing methods for 2-methylisocitrate to facilitate faster diagnosis and more timely management of metabolic crises. Furthermore, exploring the precise pathological roles of 2-methylisocitrate and other accumulated metabolites may unveil new therapeutic targets for mitigating the long-term complications associated with these devastating genetic disorders.
References
- 1. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labpedia.net [labpedia.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. chromforum.org [chromforum.org]
- 5. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
regulation of the prp operon and 2-methylisocitrate synthesis
An In-depth Technical Guide on the Regulation of the prp Operon and 2-Methylisocitrate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propionate (B1217596) is a short-chain fatty acid that serves as a carbon and energy source for many bacteria. However, its metabolic intermediate, propionyl-CoA, can be toxic if it accumulates. Bacteria have evolved a specialized pathway, the 2-methylcitrate cycle (2-MCC), to metabolize propionyl-CoA into less toxic, central metabolism intermediates. The enzymes for this pathway are encoded by the prp (propionate catabolism) operon. The regulation of the prp operon is a sophisticated process, ensuring that the machinery for propionate catabolism is synthesized only when needed. This regulation involves a specific transcriptional activator, PrpR, which is allosterically activated by 2-methylcitrate, an intermediate of the pathway itself. This guide provides a detailed overview of the genetic organization of the prp operon, the enzymatic steps of the 2-methylcitrate cycle, the intricate regulatory networks that control its expression, and the experimental protocols used to elucidate these mechanisms.
The prp Operon: Genetic Organization and Function
The prp locus in bacteria like Salmonella enterica and Escherichia coli is typically composed of two divergently transcribed units.[1][2] One unit consists of the prpBCDE operon, which encodes the enzymes for the 2-methylcitrate cycle.[1][3] The other unit contains the prpR gene, which encodes the regulatory protein essential for the operon's activation.[1][3]
Gene Products and Their Functions
The prpBCDE operon encodes the core enzymatic machinery for propionate catabolism.[4] The functions of the protein products are summarized in the table below.
| Gene | Protein | Function | Reference |
| prpE | Propionyl-CoA Synthetase | Activates propionate to propionyl-CoA. | [3] |
| prpC | 2-Methylcitrate Synthase | Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. | [3][4] |
| prpD | 2-Methylcitrate Dehydratase | Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. In some organisms, this step is replaced by the activities of AcnD and PrpF. | [4][5] |
| prpB | 2-Methylisocitrate Lyase | Cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate. | [4][6] |
The 2-Methylcitrate Cycle (2-MCC) and 2-Methylisocitrate Synthesis
The 2-MCC is the central pathway for propionyl-CoA metabolism in many microorganisms.[4] It serves a dual purpose: detoxification of propionyl-CoA and conversion of propionate into central metabolic precursors.[4][7]
Enzymatic Steps of the 2-MCC
-
Activation: Propionate is first activated to propionyl-CoA by Propionyl-CoA Synthetase (PrpE) .[3]
-
Condensation & 2-Methylcitrate Synthesis: 2-Methylcitrate Synthase (PrpC) catalyzes the key condensation reaction between propionyl-CoA and oxaloacetate to produce (2S,3S)-2-methylcitrate.[4][8] This step is critical as it produces the inducer molecule for the entire operon.
-
Isomerization: 2-methylcitrate is converted to 2-methylisocitrate. This involves a dehydration step to 2-methyl-cis-aconitate by 2-Methylcitrate Dehydratase (PrpD) , followed by a hydration step catalyzed by an aconitase (Acn).[4][9]
-
Cleavage: 2-Methylisocitrate Lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.[4][6] These products can then readily enter central metabolism, such as the TCA cycle and gluconeogenesis.[7]
Regulation of the prp Operon
The expression of the prpBCDE operon is tightly controlled at the transcriptional level to respond to the presence of propionate and the overall metabolic state of the cell. This regulation involves a primary activator (PrpR), a global regulatory system (catabolite repression), and other accessory factors.
Positive Regulation by PrpR and 2-Methylcitrate
Transcription of the prpBCDE operon is dependent on the sigma factor σ⁵⁴ (also known as RpoN) and is positively controlled by the PrpR protein.[1] PrpR belongs to the family of σ⁵⁴-dependent transcriptional activators.[1]
A crucial aspect of this regulation is that PrpR is not activated by propionate directly. Instead, it senses the presence of 2-methylcitrate , an intermediate of the catabolic pathway.[10] 2-methylcitrate acts as a co-activator, binding to the N-terminal sensory domain of the PrpR protein.[10] This binding induces a conformational change in PrpR, allowing it to hydrolyze ATP and activate transcription initiation by the σ⁵⁴-RNA polymerase holoenzyme at the prpBCDE promoter.[11] This mechanism ensures that the operon is induced only when the pathway is actively processing propionate.[10] In addition to PrpR and σ⁵⁴, the Integration Host Factor (IHF) is also required for full activation of the operon.[2]
Catabolite Repression
The prp operon is subject to catabolite repression, a global regulatory mechanism that ensures bacteria utilize preferred carbon sources like glucose before metabolizing alternative sources such as propionate.[2] This repression is mediated by the cyclic AMP (cAMP)-cAMP Receptor Protein (CRP) complex.[2][12]
When glucose levels are low, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex. This complex binds to a specific site in the regulatory region between the prpR and prpBCDE genes.[2] Binding of cAMP-CRP positively regulates the transcription of both the prpR regulator gene and the prpBCDE operon itself.[2] Conversely, in the presence of glucose or glycerol, cAMP levels are low, the cAMP-CRP complex does not form, and transcription of the prp locus is significantly reduced.[2][12]
Other Regulatory Factors
-
CobB Protein: In Salmonella enterica, the CobB protein, a sirtuin-type protein deacetylase, is also required for the expression of the prpBCDE operon.[8][13] Its exact role is not fully understood but is linked to the integration of propionate and 1,2-propanediol metabolism.[8]
-
Regulation in Mycobacterium tuberculosis: In M. tuberculosis, the PrpR homolog (MtPrpR) activates the transcription of the prp operon in response to propionyl-CoA generated from cholesterol degradation.[14][15] MtPrpR is a novel type of transcription factor that uses a [4Fe4S] cluster in conjunction with binding short-chain acyl-CoAs to regulate gene expression.[14][15]
-
Regulation in Bacillus thuringiensis: In B. thuringiensis, the prp operon is negatively regulated by the global transcription factors CcpA and AbrB and positively regulated by the LysR-type regulator CcpC.[16] This complex regulation links propionate metabolism to the stationary phase of growth and sporulation.[16][17]
References
- 1. prpR, ntrA, and ihf Functions Are Required for Expression of the prpBCDE Operon, Encoding Enzymes That Catabolize Propionate in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catabolite Repression of the Propionate Catabolic Genes in Escherichia coli and Salmonella enterica: Evidence for Involvement of the Cyclic AMP Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 5. The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle | PLOS One [journals.plos.org]
- 6. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi | MDPI [mdpi.com]
- 8. Studies of regulation of expression of the propionate (prpBCDE) operon provide insights into how Salmonella typhimurium LT2 integrates its 1,2-propanediol and propionate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylcitrate-dependent activation of the propionate catabolic operon (prpBCDE) of Salmonella enterica by the PrpR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. WikiGenes - prpR - regulator for prp operon [wikigenes.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Structural and functional insight into the Mycobacterium tuberculosis protein PrpR reveals a novel type of transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Central Role of DL-threo-2-Methylisocitrate in Mycobacterium tuberculosis Propionate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA, a metabolite derived from the breakdown of odd-chain fatty acids and cholesterol, is both a vital carbon source and a potential toxin for Mycobacterium tuberculosis (Mtb). The pathogen's ability to efficiently metabolize propionyl-CoA is critical for its survival and pathogenesis. The methylcitrate cycle is the primary pathway for propionate (B1217596) detoxification and metabolism in Mtb, converting it into pyruvate (B1213749) and succinate (B1194679). This technical guide provides an in-depth exploration of the methylcitrate cycle, with a specific focus on the pivotal intermediate, DL-threo-2-methylisocitrate. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and visualize the associated metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in tuberculosis research and the development of novel anti-tubercular agents targeting this essential metabolic pathway.
Introduction: The Propionate Challenge in Mycobacterium tuberculosis
During infection, Mycobacterium tuberculosis resides within the host macrophage, a nutrient-limited environment where it scavenges available carbon sources. Host-derived lipids, including odd-chain fatty acids and cholesterol, are significant fuel sources for Mtb. The catabolism of these lipids, however, generates propionyl-CoA, a three-carbon thioester that can be toxic if it accumulates.[1][2] Propionyl-CoA can inhibit key enzymes in central carbon metabolism and disrupt cellular homeostasis.[3]
To counter this threat and utilize propionate as a carbon source, Mtb employs two primary pathways: the methylcitrate cycle and the vitamin B12-dependent methylmalonyl pathway.[1][2][4] The methylcitrate cycle is considered the principal route for propionate metabolism, especially during in vitro growth on propionate and within macrophages.[2][5] This cycle converts propionyl-CoA and oxaloacetate into the readily metabolizable intermediates, pyruvate and succinate.[1][2]
The Methylcitrate Cycle: A Step-by-Step Enzymatic Journey
The methylcitrate cycle involves a series of three key enzymatic reactions that ultimately lead to the formation of pyruvate and succinate from propionyl-CoA. This compound is a central intermediate in this pathway.
Step 1: Synthesis of 2-Methylcitrate by 2-Methylcitrate Synthase (PrpC)
The cycle is initiated by the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate, a reaction catalyzed by the enzyme 2-methylcitrate synthase, encoded by the prpC gene.[6][7] This enzyme is a member of the transferase family and is crucial for committing propionyl-CoA to the methylcitrate cycle.[6]
Step 2: Isomerization to this compound via 2-Methylcitrate Dehydratase (PrpD)
2-Methylcitrate is then converted to its isomer, this compound. This reaction is catalyzed by 2-methylcitrate dehydratase (also known as aconitase), encoded by the prpD gene.[8][9] This isomerization reaction proceeds via a 2-methyl-cis-aconitate intermediate.[9]
Step 3: Cleavage of this compound by a Bifunctional Isocitrate Lyase (ICL1/ICL2)
The final and committing step of the cycle is the cleavage of this compound into pyruvate and succinate. In most organisms, this reaction is catalyzed by a dedicated 2-methylisocitrate lyase (MCL). However, M. tuberculosis lacks a dedicated MCL. Instead, this crucial function is carried out by the bifunctional glyoxylate (B1226380) shunt enzymes, Isocitrate Lyase 1 (ICL1) and Isocitrate Lyase 2 (ICL2).[2][5] This dual role of ICLs highlights a unique metabolic adaptation in Mtb and presents an attractive target for drug development. The succinate produced re-enters the tricarboxylic acid (TCA) cycle, while pyruvate can be used for gluconeogenesis or be converted to acetyl-CoA.
Quantitative Data
Understanding the kinetics of the enzymes and the concentrations of the metabolites within the methylcitrate cycle is crucial for developing effective inhibitors and for modeling the metabolic flux in Mtb.
Enzyme Kinetics
| Enzyme | Gene | Substrate | KM | kcat | kcat/KM (M-1s-1) | Organism |
| Isocitrate Lyase 1 (ICL1) | icl1 | This compound | - | - | 1330 ± 100 | Mycobacterium tuberculosis |
| Isocitrate Lyase 2 (ICL2) | icl2 | This compound | - | - | 1240 ± 175 | Mycobacterium tuberculosis[8] |
| 2-Methylcitrate Dehydratase (PrpD) | prpD | (2S,3S)-2-methylcitrate | 0.44 mM | - | - | Escherichia coli[10] |
Data for M. tuberculosis PrpC and detailed KM and kcat values for PrpD are not currently available in the reviewed literature.
Inhibitor Activity
The enzymes of the methylcitrate cycle are considered promising targets for novel anti-tubercular drugs. One study has reported an inhibitor for PrpC.
| Enzyme | Inhibitor | IC50 |
| 2-Methylcitrate Synthase (PrpC) | V-13–009920 | 4.0 ± 1.1 µM[11] |
Intracellular Metabolite Concentrations
The concentrations of methylcitrate cycle intermediates can provide insights into the metabolic state of the bacterium. A study by Lee et al. (2013) quantified these intermediates in wild-type and ICL-deficient Mtb grown on propionate.
| Metabolite | Wild-Type (nmol/mg) | ICL-deficient (nmol/mg) |
| 2-Methylcitrate (2MC) | ~1 | ~10 |
| 2-Methylisocitrate (2MIC) | ~0.5 | ~25 |
| Pyruvate | ~5 | ~1 |
| Succinate | ~2 | ~0.5 |
These values are approximations derived from graphical data presented in Lee et al., 2013 and highlight the significant accumulation of 2-methylisocitrate in the absence of functional ICL.[12]
Experimental Protocols
Reproducible and robust experimental protocols are essential for studying the methylcitrate cycle. Below are outlines for key experimental procedures.
Cloning, Expression, and Purification of Methylcitrate Cycle Enzymes
The genes encoding PrpC (rv1131) and PrpD (rv1130) from M. tuberculosis H37Rv can be cloned into an E. coli expression vector, such as the pET series, which allows for the production of N- or C-terminally His-tagged recombinant proteins.
General Protocol Outline:
-
Gene Amplification: Amplify the target gene (prpC or prpD) from Mtb genomic DNA using PCR with primers containing appropriate restriction sites.
-
Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET-28a).
-
Transformation: Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 to 1 mM) and incubate at a suitable temperature (e.g., 18°C overnight or 37°C for 3-4 hours).[13]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Purify the His-tagged protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[13] Elute the protein with an imidazole (B134444) gradient.
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Enzyme Activity Assays
4.2.1. 2-Methylcitrate Synthase (PrpC) Activity Assay
The activity of PrpC can be monitored by measuring the release of Coenzyme A (CoA) during the condensation of propionyl-CoA and oxaloacetate. The free thiol group of CoA can be quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product (3-thio-6-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.[11]
Assay Components:
-
Purified PrpC enzyme
-
Propionyl-CoA
-
Oxaloacetate
-
DTNB
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure Outline:
-
Prepare a reaction mixture containing the buffer, oxaloacetate, and DTNB.
-
Initiate the reaction by adding propionyl-CoA and the purified PrpC enzyme.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity based on the rate of 3-thio-6-nitrobenzoate formation.
4.2.2. 2-Methylcitrate Dehydratase (PrpD) Activity Assay
The activity of PrpD can be assayed by monitoring the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. The formation of the double bond in 2-methyl-cis-aconitate results in an increase in absorbance at 240 nm.
Assay Components:
-
Purified PrpD enzyme
-
(2S,3S)-2-methylcitrate (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure Outline:
-
Prepare a reaction mixture containing the buffer and the substrate, 2-methylcitrate.
-
Initiate the reaction by adding the purified PrpD enzyme.
-
Monitor the increase in absorbance at 240 nm over time.
-
Calculate the enzyme activity based on the rate of 2-methyl-cis-aconitate formation.
4.2.3. 2-Methylisocitrate Lyase (ICL1/ICL2) Activity Assay
The activity of ICL1 and ICL2 with this compound as a substrate can be measured using a coupled enzyme assay. The pyruvate produced from the cleavage of 2-methylisocitrate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.
Assay Components:
-
Purified ICL1 or ICL2 enzyme
-
This compound
-
NADH
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., MOPS buffer, pH 7.5)
Procedure Outline:
-
Prepare a reaction mixture containing the buffer, NADH, LDH, and the substrate, 2-methylisocitrate.
-
Initiate the reaction by adding the purified ICL enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Metabolite Extraction and Analysis
To quantify the intracellular concentrations of methylcitrate cycle intermediates, a robust metabolite extraction protocol followed by a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) is required.
Metabolite Extraction Protocol Outline:
-
Cell Culture: Grow M. tuberculosis cultures to the desired growth phase under specific conditions (e.g., in the presence of propionate).
-
Quenching and Harvesting: Rapidly quench metabolic activity by adding the culture to a cold solution (e.g., a mixture of acetonitrile, methanol, and water). Harvest the cells by centrifugation at a low temperature.[6][14]
-
Cell Lysis: Resuspend the cell pellet in a cold extraction solvent and lyse the cells using mechanical disruption methods such as bead beating or sonication.[6][14]
-
Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Sample Preparation: Dry the supernatant and resuspend in a suitable solvent for LC-MS analysis.
LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).
-
Detect and quantify the metabolites using a mass spectrometer operating in a targeted selected reaction monitoring (SRM) mode for high sensitivity and specificity.
Visualizing the Metabolic Network
Diagrams are essential for understanding the interconnectedness of metabolic pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the methylcitrate cycle and its relationship with central carbon metabolism.
Caption: The Methylcitrate Cycle in M. tuberculosis.
Caption: Experimental Workflow for PrpC Activity Assay.
Conclusion and Future Directions
This compound stands as a critical intermediate in the methylcitrate cycle, a pathway essential for propionate metabolism and the survival of Mycobacterium tuberculosis under specific conditions. The bifunctional nature of the isocitrate lyases that process this intermediate represents a key vulnerability in Mtb's metabolism. While significant progress has been made in understanding this pathway, a complete kinetic characterization of all the enzymes, particularly PrpC and PrpD, is still needed to fully comprehend the flux control and regulation of the cycle. Further research into the development of potent and specific inhibitors of the methylcitrate cycle enzymes holds great promise for the development of novel anti-tubercular therapeutics. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolite Extraction and Metabolomic Profiling [bio-protocol.org]
- 7. uniprot.org [uniprot.org]
- 8. research.monash.edu [research.monash.edu]
- 9. uniprot.org [uniprot.org]
- 10. Total Metabolome Extraction from Mycobacterial Cells for GC-MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Mycobacterium tuberculosis Exploits Host-derived Fatty Acids to Limit Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Methylisocitrate Lyase (MCL) Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisocitrate lyase (MCL), also known as PrpB, is a key enzyme in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionate (B1217596) in many bacteria, fungi, and plants.[1][2] This cycle allows organisms to utilize short-chain fatty acids and is crucial for the survival of certain pathogens, making MCL a potential target for antimicrobial drug development. MCL catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679).[1][2] Accurate and reproducible methods for assaying MCL activity are vital for studying its kinetics, screening for inhibitors, and understanding its role in metabolic regulation.
These application notes provide a detailed protocol for a continuous spectrophotometric assay for MCL activity. The primary method described is a coupled-enzyme assay that monitors the production of pyruvate. An alternative endpoint assay for the detection of succinate is also discussed.
Principle of the Enzymatic Assay
The enzymatic activity of 2-methylisocitrate lyase is determined by monitoring the rate of product formation. The preferred method is a continuous coupled-enzyme assay where the production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). In this reaction, LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of pyruvate production and thus to the MCL activity.
Reaction Scheme:
-
(2S,3R)-2-Methylisocitrate → Pyruvate + Succinate (catalyzed by 2-Methylisocitrate Lyase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)
Signaling Pathway: The Methylcitrate Cycle
2-Methylisocitrate lyase is a central enzyme in the methylcitrate cycle, which is a modified version of the Krebs cycle that metabolizes propionyl-CoA.[1]
Caption: The Methylcitrate Cycle for Propionate Metabolism.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for MCL Activity (Pyruvate Detection)
This protocol outlines a continuous assay to determine the kinetic parameters of MCL by monitoring pyruvate production.
Materials and Reagents:
-
2-Methylisocitrate lyase (MCL) enzyme preparation
-
(2S,3R)-2-Methylisocitrate (substrate)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Lactate dehydrogenase (LDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Reagent Preparation:
| Reagent | Stock Concentration | Working Concentration | Buffer/Solvent |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | Deionized water |
| MgCl₂ | 1 M | 5 mM | Deionized water |
| NADH | 10 mM | 0.2 mM | Deionized water |
| 2-Methylisocitrate | 100 mM | 0.1 - 10 mM | Deionized water |
| Lactate Dehydrogenase | 1000 U/mL | 5 - 10 U/mL | Deionized water |
| MCL Enzyme | Varies | Varies | Assay Buffer |
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Prepare fresh and keep on ice.
Procedure:
-
Prepare the reaction mixture: In a microplate well or cuvette, combine the following reagents to the indicated final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
0.2 mM NADH
-
5-10 U/mL Lactate Dehydrogenase
-
Varying concentrations of 2-methylisocitrate (e.g., for Km determination: 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)
-
MCL enzyme (add a concentration that gives a linear rate of absorbance change for at least 5 minutes)
-
-
Equilibration: Incubate the reaction mixture (without the MCL enzyme) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction: Add the MCL enzyme to the reaction mixture and mix gently.
-
Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Controls:
-
Blank (No MCL): A reaction mixture containing all components except the MCL enzyme to measure the background rate of NADH oxidation.
-
No Substrate Control: A reaction mixture containing all components except 2-methylisocitrate to ensure the observed activity is substrate-dependent.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rate of the experimental reactions.
-
Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Path Length (cm) * mg of MCL)
-
For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Endpoint Assay for MCL Activity (Succinate Detection)
This protocol provides an alternative method for determining MCL activity by quantifying the amount of succinate produced after a fixed time. This can be achieved using a commercially available succinate assay kit.
Materials and Reagents:
-
2-Methylisocitrate lyase (MCL) enzyme preparation
-
(2S,3R)-2-Methylisocitrate (substrate)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or BioAssay Systems)
-
Microplate reader for absorbance or fluorescence
Procedure:
-
Enzymatic Reaction:
-
Set up the MCL reaction as described in Protocol 1 (steps 1 and 3), but without NADH and LDH.
-
Incubate the reaction at the desired temperature for a fixed period (e.g., 15, 30, or 60 minutes).
-
-
Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended by the succinate assay kit.
-
Quantify Succinate:
-
Follow the manufacturer's instructions for the succinate assay kit to quantify the amount of succinate produced in each reaction.[3][4][5] This typically involves adding a reaction mixture from the kit that leads to the generation of a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using the succinate standard provided in the kit.
-
Calculate Succinate Concentration: Determine the concentration of succinate in the MCL reaction samples by comparing their readings to the standard curve.
-
Calculate MCL Activity: Calculate the specific activity of MCL based on the amount of succinate produced over the incubation time.
Activity (µmol/min/mg) = (µmol of Succinate) / (Incubation Time (min) * mg of MCL)
Experimental Workflow Diagram
Caption: Workflow for the 2-Methylisocitrate Lyase Enzymatic Assay.
Data Presentation: Kinetic Parameters of 2-Methylisocitrate Lyase
The following table summarizes known kinetic parameters for 2-methylisocitrate lyase from different organisms. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Organism | Km (2-methylisocitrate) | Vmax | Specific Activity | Notes and References |
| Coxiella burnetii | 390 ± 47 µM | Not Reported | Not Reported | Assay performed with 50 pM PrpB. |
| Escherichia coli | Not Reported | Not Reported | Not Reported | Enzyme corresponds to the PrpB protein.[2] |
| Aspergillus nidulans | Not Reported | Not Reported | Not Reported | Shows no measurable activity with isocitrate.[2] |
Note: Kinetic data for MCL is not widely reported in the literature. The provided values are based on available information and highlight the need for further characterization of this enzyme from various sources.
References
- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Utilizing DL-threo-2-methylisocitrate as a Substrate for Isocitrate Lyase 1 (ICL1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase 1 (ICL1) is a key enzyme in the glyoxylate (B1226380) and methylcitrate cycles, which are crucial for the survival of various pathogens, including Mycobacterium tuberculosis, but are absent in mammals. This makes ICL1 an attractive target for the development of novel antimicrobial agents. DL-threo-2-methylisocitrate is a substrate analog of the natural ICL1 substrate, isocitrate. Its use in enzymatic assays is vital for characterizing the kinetic properties of ICL1 and for screening potential inhibitors. These application notes provide detailed protocols for the use of this compound in ICL1-focused research and drug discovery.
Data Presentation
Kinetic Parameters of Mycobacterium tuberculosis ICL1
The following table summarizes the kinetic constants for Mycobacterium tuberculosis ICL1 with its natural substrate, threo-D(s)L(s)-isocitrate (ICA), and the substrate analog, this compound (MICA). This data is essential for designing kinetic experiments and for comparative analysis of enzyme efficiency.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| threo-D(s)L(s)-isocitrate (ICA) | 188[1][2] | 5.24[1][2] | 2.79 x 104[3] |
| This compound (MICA) | 718[1][2] | 1.25[1][2] | 1.74 x 103[3] |
Experimental Protocols
Preparation of this compound Sodium Salt Stock Solution
Materials:
-
This compound sodium salt
-
Nuclease-free water
-
Ultrasonic bath
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound sodium salt.
-
Dissolve in nuclease-free water to a concentration of 100 mg/mL.[4] Use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
For long-term storage, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
-
Before use in an assay, dilute the stock solution to the desired working concentration with the appropriate assay buffer. It is recommended to filter the working solution through a 0.22 µm filter before use.[4]
Isocitrate Lyase 1 (ICL1) Activity Assay using the Phenylhydrazine (B124118) Method
This protocol is adapted from a standard colorimetric assay for isocitrate lyase and can be used with this compound. The principle of this assay is the reaction of the glyoxylate product of the ICL1-catalyzed reaction with phenylhydrazine to form a glyoxylate phenylhydrazone, which can be measured spectrophotometrically at 324 nm.
Materials:
-
Purified ICL1 enzyme
-
This compound stock solution
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Phenylhydrazine hydrochloride solution
-
Microplate reader capable of reading absorbance at 324 nm
-
96-well UV-transparent microplates
Assay Procedure:
-
Prepare the ICL1 enzyme solution by diluting the purified enzyme in cold Assay Buffer to the desired concentration.
-
Prepare a range of this compound concentrations by diluting the stock solution in Assay Buffer. A starting range of 0.1 to 5 times the Km (approximately 70 µM to 3.6 mM) is recommended for kinetic studies.
-
Prepare the phenylhydrazine solution in Assay Buffer.
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Phenylhydrazine solution
-
This compound solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the ICL1 enzyme solution to each well.
-
Immediately measure the increase in absorbance at 324 nm over time using a microplate reader. Record readings every 30 seconds for 10-15 minutes.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of the glyoxylate phenylhydrazone.
Protocol for ICL1 Inhibition Studies
This protocol can be used to screen for and characterize inhibitors of ICL1 using this compound as the substrate.
Materials:
-
All materials from the ICL1 activity assay protocol
-
Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Follow the ICL1 activity assay protocol as described above.
-
Prior to initiating the reaction with the enzyme, add the inhibitor compound at various concentrations to the wells containing the assay buffer, phenylhydrazine, and substrate.
-
Include a control with the solvent used to dissolve the inhibitor to account for any solvent effects.
-
Pre-incubate the plate with the inhibitor for a defined period (e.g., 10-15 minutes) before adding the ICL1 enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding the ICL1 enzyme and measure the reaction rates as previously described.
-
The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
For determining the inhibition constant (Ki) and the mode of inhibition, the experiment should be repeated with varying concentrations of both the substrate and the inhibitor.
Visualizations
Experimental Workflow for ICL1 Assay
Caption: Workflow for the ICL1 enzymatic assay.
The Glyoxylate Cycle
References
Application Note: Quantification of DL-threo-2-Methylisocitrate in Bacterial Cell Extracts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-threo-2-Methylisocitrate is a key metabolic intermediate in the methylcitrate cycle, a pathway utilized by various bacteria and fungi for the metabolism of propionate (B1217596) and odd-chain fatty acids.[1][2][3] The quantification of this metabolite in cell extracts is crucial for studying microbial physiology, metabolic engineering, and for the identification of potential antimicrobial drug targets.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in bacterial cell extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) following a chemical derivatization step. Due to the polar nature and lack of a strong chromophore, direct HPLC analysis of 2-methylisocitrate is challenging. Chemical derivatization enhances chromatographic retention on reverse-phase columns and significantly improves ionization efficiency for mass spectrometric detection.[4][5][6][7]
Signaling Pathway and Experimental Workflow
The methylcitrate cycle is analogous to the tricarboxylic acid (TCA) cycle and is essential for the detoxification of propionate in many microorganisms.
The overall workflow for the quantification of this compound involves several key steps from sample collection to data analysis.
Experimental Protocols
Sample Preparation: Quenching and Extraction of Intracellular Metabolites
Rapidly halting metabolic activity is critical for accurately measuring intracellular metabolite levels.[8][9]
Materials:
-
60% Methanol, pre-chilled to -40°C
-
75% Ethanol (B145695), pre-heated to 95°C
-
Liquid nitrogen
-
Centrifuge capable of reaching -20°C and 5,000 x g
Protocol:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a minimal volume of culture medium.
-
To quench metabolism, rapidly mix 1 volume of the cell suspension with 3 volumes of -40°C 60% methanol.[10]
-
Immediately centrifuge the quenched cells at 5,000 x g for 5 minutes at -20°C.
-
Discard the supernatant and wash the cell pellet with the quenching solution.
-
For metabolite extraction, add 1 mL of pre-heated 75% ethanol to the cell pellet and incubate at 95°C for 5 minutes.[11]
-
Cool the extract on ice for 5 minutes and then centrifuge at 13,000 x g for 2 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
-
Store the dried cell extract at -80°C until derivatization.
Chemical Derivatization
Derivatization of the carboxylic acid groups of 2-methylisocitrate is necessary to improve its chromatographic and mass spectrometric properties.[4][5][7] This protocol utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH) as the derivatizing agent.
Materials:
-
This compound standard
-
3-nitrophenylhydrazine (3-NPH) hydrochloride solution (10 mg/mL in 50% acetonitrile)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (30 mg/mL in water)
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Protocol:
-
Reconstitute the dried cell extract in 50 µL of 50% acetonitrile.
-
To the reconstituted extract, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine.[7]
-
Vortex the mixture and incubate at 40°C for 30 minutes.[7]
-
After incubation, dilute the reaction mixture with 910 µL of 90% acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Prepare a calibration curve by derivatizing known concentrations of this compound standard in the same manner.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | To be determined by infusion of the derivatized standard. A hypothetical transition for the 3-NPH derivative would be monitored. |
Data Presentation
The following table presents hypothetical quantitative data for this compound in cell extracts of a wild-type and a mutant bacterial strain under different growth conditions.
| Sample ID | Strain | Growth Condition | This compound (µg/g cell dry weight) | Standard Deviation |
| WT-G-1 | Wild-Type | Glucose | 1.2 | 0.2 |
| WT-G-2 | Wild-Type | Glucose | 1.5 | 0.3 |
| WT-G-3 | Wild-Type | Glucose | 1.3 | 0.1 |
| WT-G-Avg | Wild-Type | Glucose | 1.33 | 0.21 |
| WT-P-1 | Wild-Type | Propionate | 25.6 | 2.1 |
| WT-P-2 | Wild-Type | Propionate | 28.1 | 2.5 |
| WT-P-3 | Wild-Type | Propionate | 26.9 | 2.3 |
| WT-P-Avg | Wild-Type | Propionate | 26.87 | 2.30 |
| MUT-G-1 | ΔprpB Mutant | Glucose | 1.1 | 0.3 |
| MUT-G-2 | ΔprpB Mutant | Glucose | 0.9 | 0.2 |
| MUT-G-3 | ΔprpB Mutant | Glucose | 1.0 | 0.1 |
| MUT-G-Avg | ΔprpB Mutant | Glucose | 1.00 | 0.20 |
| MUT-P-1 | ΔprpB Mutant | Propionate | 150.2 | 12.5 |
| MUT-P-2 | ΔprpB Mutant | Propionate | 165.8 | 14.1 |
| MUT-P-3 | ΔprpB Mutant | Propionate | 158.4 | 13.2 |
| MUT-P-Avg | ΔprpB Mutant | Propionate | 158.13 | 13.27 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in bacterial cell extracts. The method, which combines a robust sample preparation procedure with a sensitive derivatization-based HPLC-MS/MS analysis, is suitable for researchers in microbiology, metabolic engineering, and drug discovery. The detailed steps for quenching, extraction, derivatization, and analysis will enable reproducible and accurate quantification of this important metabolite, facilitating a deeper understanding of the methylcitrate cycle and its role in bacterial metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Intracellular metabolomics extraction [protocols.io]
Mass Spectrometry-Based Detection of 2-Methylisocitrate Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 2-methylisocitrate isomers using mass spectrometry. These methods are critical for researchers studying metabolic pathways, such as the methylcitrate cycle, and for drug development professionals investigating potential therapeutic interventions targeting these pathways.
Introduction
2-Methylisocitrate is a key intermediate in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionyl-CoA in various organisms, including bacteria, fungi, and plants. The analysis of 2-methylisocitrate and its stereoisomers is crucial for understanding the flux through this pathway and for identifying potential enzymatic deficiencies or drug targets. Due to their polar nature and the presence of multiple chiral centers, the separation and detection of 2-methylisocitrate isomers present analytical challenges. Mass spectrometry, coupled with appropriate chromatographic separation and derivatization strategies, offers the necessary sensitivity and selectivity for this purpose.
Methodologies
Two primary mass spectrometry-based approaches are detailed here for the analysis of 2-methylisocitrate isomers: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar and non-volatile molecules like 2-methylisocitrate, a derivatization step is necessary to increase their volatility. Trimethylsilylation is a widely used method for this purpose.[1][2] A two-step derivatization involving methoximation followed by silylation is often employed for organic acids containing carbonyl groups to prevent the formation of multiple derivatives.[1]
Experimental Workflow:
Caption: Workflow for GC-MS analysis of 2-methylisocitrate.
Protocol: Two-Step Derivatization for GC-MS Analysis
-
Sample Preparation:
-
Extract organic acids from the biological matrix (e.g., cell culture, tissue homogenate) using a suitable solvent system (e.g., methanol/water).
-
Centrifuge to pellet proteins and other insoluble material.
-
Transfer the supernatant to a new tube and dry completely under a stream of nitrogen gas.
-
-
Methoximation:
-
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.[3] This step converts carbonyl groups to their methoxime derivatives, preventing isomer formation during the subsequent silylation step.
-
-
Trimethylsilylation:
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the methoximated sample.
-
Incubate at 37°C for 30 minutes with shaking.[3] This reaction replaces active hydrogens on hydroxyl and carboxyl groups with TMS groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column, such as a TR-5MS (30 m x 0.25 mm x 0.25 µm).[3]
-
Employ a temperature gradient to separate the analytes. A typical program might be: initial temperature of 70°C, hold for 1 min, ramp at 6°C/min to 310°C, and hold for 10 min.
-
The mass spectrometer can be operated in full scan mode to identify the fragmentation patterns of the derivatized 2-methylisocitrate isomers.
-
Expected Mass Spectral Fragments:
The mass spectra of TMS derivatives of organic acids are characterized by specific fragment ions. For a tris-TMS derivative of 2-methylisocitrate, characteristic fragments would arise from the loss of methyl groups (-15 Da), trimethylsilanol (B90980) (-90 Da), and cleavage of the carbon backbone. The specific fragmentation pattern can help in the structural elucidation of the different isomers.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
| Linearity (R²) | >0.99 |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
Note: These are estimated values based on typical GC-MS performance for similar analytes. Actual values must be determined experimentally.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and thermally labile compounds in complex biological matrices.[4] For the separation of stereoisomers, chiral chromatography is essential.[5][6]
Logical Relationship for Method Development:
Caption: Logic for developing a chiral LC-MS/MS method.
Protocol: Chiral LC-MS/MS for 2-Methylisocitrate Isomers
This protocol is adapted from a method for the closely related compound, methylcitrate.[7][8]
-
Sample Preparation and Derivatization:
-
For samples like dried urine spots or blood spots, a 3.2 mm disc can be punched out.[8]
-
Add a solution containing an internal standard (e.g., deuterated 2-methylisocitrate) and a derivatizing agent such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[7][8] This derivatization enhances chromatographic retention and ionization efficiency.
-
-
Chiral LC Separation:
-
Inject a small volume (e.g., 4 µL) of the reaction mixture onto a chiral column. Anion-exchange columns with chiral selectors like quinine (B1679958) or quinidine (B1679956) derivatives are suitable for acidic compounds.[5]
-
Use a mobile phase compatible with mass spectrometry, such as a gradient of acetonitrile (B52724) in water with a volatile salt like ammonium formate (B1220265).[9]
-
A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, re-equilibration at 5% B (where A is water with ammonium formate and B is acetonitrile with ammonium formate).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions need to be optimized for the derivatized 2-methylisocitrate isomers. For the DAABD-AE derivative of methylcitrate, a transition of m/z 499 to 151 was used.[8] Similar transitions would be expected for 2-methylisocitrate.
-
Quantitative Data for Methylcitrate (as a proxy): [7][8]
| Parameter | Value for Methylcitrate |
| Elution Time | 3.8 min |
| Linearity Range | 0.1 - 10 µmol/L |
| Intra-day Imprecision (%CV) | ≤ 20.9% |
| Inter-day Imprecision (%CV) | ≤ 20.9% |
| Reference Interval (urine) | 0.4-3.4 mmol/mol creatinine |
Data Presentation and Interpretation
Quantitative results should be presented in clear, tabular format to allow for easy comparison between different samples or experimental conditions. The identity of the isomers should be confirmed by comparing their retention times and mass spectra with those of authentic standards, if available. The separation of diastereomers (e.g., threo and erythro forms) may be achievable with standard chiral columns, while the separation of enantiomers will require a chiral stationary phase.
Conclusion
The mass spectrometry methods outlined in these application notes provide robust and sensitive approaches for the detection and quantification of 2-methylisocitrate isomers. The choice between GC-MS and LC-MS/MS will depend on the specific research question, the available instrumentation, and the nature of the biological matrix. Proper sample preparation and method validation are critical for obtaining accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. osti.gov [osti.gov]
- 7. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
Application Notes & Protocols: High-Throughput Screening for 2-Methylisocitrate Lyase (MCL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisocitrate lyase (MCL), also known as PrpB, is the terminal enzyme in the 2-methylcitrate cycle (2-MCC). This metabolic pathway is crucial for the detoxification of propionyl-CoA, a toxic metabolite generated from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2] While the 2-MCC is essential for the viability of many pathogenic bacteria, such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, it is absent in humans.[2] This metabolic distinction makes MCL an attractive and specific target for the development of novel antimicrobial agents.
This document provides a detailed protocol for a robust, continuous, absorbance-based high-throughput screening (HTS) assay designed to identify inhibitors of MCL. The assay's suitability for HTS formats (96- and 384-well plates) allows for the rapid screening of large compound libraries.
Assay Principle
The MCL-catalyzed reaction cleaves (2R,3S)-2-methylisocitrate into equimolar amounts of succinate (B1194679) and pyruvate (B1213749).[3][4] Direct measurement of this reaction in a high-throughput format is challenging. Therefore, a coupled-enzyme assay is employed to continuously monitor the production of pyruvate.
The pyruvate generated by MCL is used as a substrate by lactate (B86563) dehydrogenase (LDH). In the presence of excess LDH and β-nicotinamide adenine (B156593) dinucleotide (NADH), pyruvate is reduced to lactate, which is coupled to the oxidation of NADH to NAD+. The reaction progress is monitored by the decrease in absorbance at 340 nm, corresponding to the consumption of NADH.[5] A potent inhibitor of MCL will reduce the rate of pyruvate formation, thereby slowing the rate of NADH oxidation and resulting in a smaller change in absorbance over time.
Reaction Scheme:
-
MCL Reaction: 2-Methylisocitrate → Pyruvate + Succinate
-
LDH Coupled Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Visualization of Pathways and Workflows
Metabolic Pathway: The 2-Methylcitrate Cycle
Caption: The 2-Methylcitrate Cycle showing MCL as the key enzyme for producing pyruvate and succinate.
Experimental Workflow: HTS Assay
Caption: High-throughput screening workflow from plate preparation to data analysis and hit identification.
Materials and Reagents
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.
| Reagent | Supplier | Stock Concentration | Storage |
| Recombinant MCL (PrpB) | In-house/Vendor | 1 mg/mL | -80°C |
| (2R,3S)-2-Methylisocitrate | Sigma-Aldrich | 100 mM | -20°C |
| L-Lactic Dehydrogenase (LDH) | Sigma-Aldrich | 1000 units/mL | -20°C |
| β-NADH, Disodium Salt | Sigma-Aldrich | 10 mM | -20°C (in Tris buffer, protected from light) |
| Itaconic Anhydride (Positive Control) | Sigma-Aldrich | 10 mM in DMSO | -20°C |
| DMSO, ACS Grade | Fisher Scientific | 100% | Room Temperature |
| Tris-HCl | Fisher Scientific | 1 M, pH 7.5 | Room Temperature |
| MgCl₂ | Fisher Scientific | 1 M | Room Temperature |
| Dithiothreitol (DTT) | Fisher Scientific | 1 M | -20°C |
Experimental Protocols
Reagent Preparation
| Buffer/Solution | Preparation Instructions | Final Concentration in Assay |
| Assay Buffer (1x) | 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Prepare fresh from stocks. | 50 mM Tris, 5 mM MgCl₂, 1 mM DTT |
| Enzyme Mix | Dilute MCL stock in cold Assay Buffer. | 5 nM |
| Coupling Mix | Dilute LDH and NADH stocks in Assay Buffer. Protect from light. | 10 units/mL LDH, 200 µM NADH |
| Substrate Solution | Dilute 2-Methylisocitrate stock in Assay Buffer. | 100 µM |
| Positive Control | Prepare serial dilutions of Itaconic Anhydride in DMSO. | Varies (for IC₅₀) |
Note: The final concentrations listed are for the total reaction volume. Optimal enzyme and substrate concentrations may need to be determined empirically based on the specific activity of the enzyme batch.
HTS Assay Protocol (384-Well Plate)
Total Assay Volume: 40 µL
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds (typically 10 mM in DMSO) to wells of a 384-well, UV-transparent plate.
-
Dispense 200 nL of DMSO to "High Activity" (negative control) wells.
-
Dispense 200 nL of a known inhibitor (e.g., Itaconic Anhydride) to "Low Activity" (positive control) wells.
-
-
Reagent Addition 1 (Enzyme & Coupling Reagents):
-
Prepare a solution containing the MCL enzyme and the coupling reagents (LDH, NADH) in Assay Buffer.
-
Using a multi-channel pipette or automated liquid handler, dispense 20 µL of this solution to all wells.
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed.
-
Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Dispense 20 µL of the Substrate Solution (2-Methylisocitrate) to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
HTS Pipetting Scheme
| Step | Component | Volume | Target Wells | Notes |
| 1 | Test Compound / DMSO / Control | 200 nL | All | Final DMSO concentration: 0.5% |
| 2 | Enzyme & Coupling Mix | 20 µL | All | Contains MCL, LDH, NADH |
| 3 | Substrate Solution | 20 µL | All | Initiates the reaction |
| Total | ~40 µL |
Data Analysis
-
Calculate Reaction Rate: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs₃₄₀/min).
-
Calculate Percent Inhibition: Use the rates from the control wells to normalize the data for each test compound.
-
% Inhibition = [1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control)] * 100
-
-
Hit Identification: Define a "hit" threshold, typically based on a statistical measure (e.g., >3 standard deviations from the mean of the negative controls) or a specific inhibition percentage (e.g., >50% inhibition).
-
Dose-Response and IC₅₀ Determination: For confirmed hits, perform a secondary screen using a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic model.
References
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Proper Storage and Handling of DL-threo-2-methylisocitrate Sodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage, handling, and utilization of DL-threo-2-methylisocitrate sodium salt. This compound is a valuable tool for studying specific metabolic pathways, particularly as a substrate for isocitrate lyase 1 (ICL1) and an inhibitor of TPN-linked isocitrate dehydrogenase.
Product Information and Storage
Proper storage is crucial to maintain the stability and efficacy of this compound sodium salt.
Table 1: Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2°C - 8°C[1] | Long-term | Keep container well-closed under an inert gas like Nitrogen.[1] |
| Stock Solution in Water | -20°C | Up to 1 month[2] | Sealed storage, away from moisture.[2] |
| -80°C | Up to 6 months[2] | Sealed storage, away from moisture.[2] |
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[2] Aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.
Safety and Handling Precautions
While this compound sodium salt is not classified as a hazardous substance, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and its containers in accordance with local regulations.
Biochemical Applications and Quantitative Data
This compound sodium salt is a key reagent for investigating the glyoxylate (B1226380) and methylcitrate cycles. It also serves as a specific inhibitor of TPN-linked isocitrate dehydrogenase.
Table 2: Quantitative Biochemical Data
| Enzyme | Role of this compound | Parameter | Value |
| Isocitrate Lyase 1 (ICL1) | Substrate | Km | 718 μM[3] |
| kcat | 1.25 s-1[3] | ||
| TPN-linked Isocitrate Dehydrogenase | Competitive Inhibitor | Kis | 0.1 μM to 0.3 μM[4] |
Experimental Protocols
Preparation of Stock Solutions
For most enzymatic assays, a stock solution of this compound sodium salt in sterile, nuclease-free water is required.
Protocol 4.1.1: Preparation of a 100 mM Stock Solution
-
Weigh out the desired amount of this compound sodium salt (Molecular Weight: varies by supplier, check the product datasheet).
-
Dissolve the solid in an appropriate volume of sterile, nuclease-free water to achieve a final concentration of 100 mM. For compounds with lower solubility, ultrasonic assistance may be necessary.[5]
-
Gently vortex the solution until the solid is completely dissolved.
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 μm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Isocitrate Lyase 1 (ICL1) Activity Assay
This protocol outlines a method to measure the activity of ICL1 using this compound as a substrate. The assay is based on the cleavage of the substrate to glyoxylate and succinate.
Experimental Workflow for ICL1 Activity Assay
Caption: Workflow for determining ICL1 enzyme activity.
Protocol 4.2.1: ICL1 Activity Assay
-
Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgCl₂ and 2 mM DTT).
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the reaction buffer and this compound sodium salt at the desired final concentration (e.g., starting with a concentration around the Km value of 718 μM).
-
Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified ICL1 enzyme to the reaction mixture.
-
Measurement: Immediately monitor the reaction. The method of detection will depend on the specific assay format. A common method is a coupled enzyme assay where the product, glyoxylate, is converted by lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction progress curve. Enzyme activity can be expressed in units (μmol of substrate converted per minute) per mg of protein.
Inhibition of TPN-linked Isocitrate Dehydrogenase Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on TPN-linked isocitrate dehydrogenase activity. The assay measures the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically.
Logical Relationship for Inhibition Assay
Caption: Competitive inhibition of isocitrate dehydrogenase.
Protocol 4.3.1: TPN-linked Isocitrate Dehydrogenase Inhibition Assay
-
Reaction Buffer Preparation: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare the following for each reaction:
-
Reaction Buffer
-
NADP⁺ (final concentration, e.g., 0.5 mM)
-
Isocitrate (substrate, at a concentration around its Km)
-
Varying concentrations of this compound sodium salt (inhibitor). Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at the assay temperature (e.g., 37°C) for 5 minutes.
-
Enzyme Addition: Start the reaction by adding a known amount of TPN-linked isocitrate dehydrogenase.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm due to the formation of NADPH. Take readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kis), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Signaling Pathway Involvement
This compound is an intermediate in the methylcitrate cycle and a substrate analog for an enzyme in the glyoxylate cycle. These pathways are crucial for the metabolism of alternative carbon sources in many organisms.
The Glyoxylate and Methylcitrate Cycles
Caption: Role in the Glyoxylate and Methylcitrate Cycles.
References
- 1. This compound sodium salt | WCA18366 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpha-methylisocitrate. A selective inhibitor of TPN-linked isocitrate dehydrogenase from bovine heart and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Commercial Sources and Applications of High-Purity DL-threo-2-Methylisocitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity DL-threo-2-methylisocitrate, a key intermediate in the methylcitrate cycle. It is intended to guide researchers in sourcing this compound and utilizing it in relevant experimental settings.
Application Notes
This compound is a crucial metabolite in the methylcitrate cycle, a metabolic pathway present in various bacteria and fungi.[1] This cycle is essential for the metabolism of propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids.[1] In this pathway, 2-methylisocitrate is cleaved by the enzyme 2-methylisocitrate lyase (MCL), also known as isocitrate lyase 1 (ICL1) in some organisms, to yield pyruvate (B1213749) and succinate.[1] These products can then enter central metabolic pathways such as the citric acid cycle.
The study of the methylcitrate cycle and its enzymes is of significant interest, particularly in the context of infectious diseases. In pathogenic organisms like Mycobacterium tuberculosis, the methylcitrate cycle is essential for survival, making its enzymes potential drug targets.[2] High-purity this compound serves as a critical substrate for in vitro enzymatic assays to screen for inhibitors of 2-methylisocitrate lyase, aiding in the discovery of novel antimicrobial agents.[3]
Furthermore, this compound is used in metabolic research to understand the interplay between the methylcitrate cycle, the glyoxylate (B1226380) cycle, and the tricarboxylic acid (TCA) cycle.[4] Its use as a substrate in enzymatic assays allows for the characterization of enzyme kinetics and the investigation of metabolic flux.
Commercial Supplier Data
A summary of commercial suppliers for high-purity this compound is provided below. Researchers should verify the product specifications with the supplier before ordering.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChem Express | This compound sodium | HY-16581A | 95.0% | 1 mg, 5 mg |
| Biosynth | This compound sodium salt | WCA18366 | Not specified | Inquire |
| APExBIO | This compound sodium | Not specified | Not specified | Inquire |
| Xcess Biosciences | This compound | Not specified | ≥98% | Inquire |
| Fisher Scientific | This compound sodium, MedChemExpress | NC1378807 | 95.0% | 5 mg |
Experimental Protocols
Enzymatic Assay for 2-Methylisocitrate Lyase (MCL) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of 2-methylisocitrate lyase using this compound as a substrate. The production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).
Materials:
-
High-purity this compound sodium salt
-
Purified 2-methylisocitrate lyase (MCL) enzyme
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer: 50 mM MOPS pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of NADH in assay buffer.
-
Dilute the purified MCL enzyme to a suitable concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
-
Prepare a solution of LDH at a concentration of 10 units/mL in assay buffer.
-
-
Set up the Reaction Mixture:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction master mix (for one 200 µL reaction):
-
158 µL Assay Buffer
-
20 µL of 10 mM NADH (final concentration: 1 mM)
-
2 µL of 10 units/mL LDH (final concentration: 0.1 units/mL)
-
10 µL of diluted MCL enzyme
-
-
-
Perform the Assay:
-
Add 190 µL of the reaction master mix to a well of a 96-well microplate.
-
Initiate the reaction by adding 10 µL of the 100 mM this compound stock solution (final concentration: 5 mM).
-
Immediately place the microplate in the spectrophotometer and start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Record the absorbance every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
One unit of MCL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and the oxidation of 1 µmol of NADH) per minute under the specified conditions.
-
Visualizations
Caption: The Methylcitrate Cycle.
Caption: Experimental Workflow for Enzyme Assay.
References
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Methylcitrate Cycle and Its C... preview & related info | Mendeley [mendeley.com]
Unraveling Protein-Ligand Interactions: A Guide to Studying 2-Methylisocitrate Lyase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the interactions between ligands and 2-methylisocitrate lyase (MCL), a key enzyme in the methylcitrate cycle of various microorganisms. Understanding these interactions is crucial for the development of novel antimicrobial agents targeting pathogens that rely on this metabolic pathway.
Introduction to 2-Methylisocitrate Lyase
2-Methylisocitrate lyase (EC 4.1.3.30) catalyzes the reversible cleavage of (2S,3R)-2-methylisocitrate to pyruvate (B1213749) and succinate. This enzyme is essential for the metabolism of propionate (B1217596) and odd-chain fatty acids in many bacteria and fungi, making it a promising target for antimicrobial drug design. A thorough characterization of how substrates, inhibitors, and potential drug candidates bind to MCL is fundamental for structure-based drug discovery and for elucidating its catalytic mechanism.
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
The following tables summarize the known kinetic and binding parameters for 2-methylisocitrate lyase and the related enzyme isocitrate lyase from various organisms. This data provides a baseline for comparison when evaluating new potential inhibitors.
Table 1: Kinetic Parameters for 2-Methylisocitrate Lyase (MCL)
| Organism | Ligand (Substrate) | KM (µM) | Ligand (Inhibitor) | Ki (µM) |
| Coxiella burnetii | 2-Methylisocitrate | 390 ± 47[1] | Isocitrate | 6000 ± 2000[1] |
| Aspergillus fumigatus | 2-Methylisocitrate | 18 | Isocitric Acid | 258[2] |
Table 2: Kinetic Parameters for the Related Enzyme Isocitrate Lyase (ICL) from Mycobacterium tuberculosis
| Enzyme | Ligand (Substrate) | KM (KIC) (µM) | kcat (min-1) | Ligand (Inactivator) | Kinact (µM) | kinact (min-1) |
| ICL1 | Isocitrate | 37 ± 8 | 1000 ± 120 | 2-Vinyl-D-isocitrate | 22 ± 3 | 0.080 ± 0.006 |
| ICL2 | Isocitrate | 100 ± 12 | 102 ± 3 | 2-Vinyl-D-isocitrate | - | - |
Experimental Protocols and Methodologies
A multi-faceted approach employing a combination of biophysical and computational techniques is recommended for a comprehensive understanding of protein-ligand interactions with 2-methylisocitrate lyase.
Protein Expression and Purification
Reliable and reproducible biophysical and structural studies require a highly pure and stable protein sample. The following is a general protocol for the expression and purification of recombinant 2-methylisocitrate lyase.
Protocol: Recombinant MCL Expression and Purification
-
Cloning and Transformation:
-
Synthesize the gene encoding for 2-methylisocitrate lyase from the organism of interest, codon-optimized for Escherichia coli expression.
-
Clone the gene into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MCL using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional but Recommended):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions containing the purified MCL.
-
-
Purity and Concentration Determination:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a protein assay (e.g., Bradford or BCA assay).
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structural information of the protein and its complexes with ligands, offering invaluable insights into the binding mode and the molecular basis of interaction.
Protocol: Crystallization and Structure Determination of MCL
-
Crystallization Screening:
-
Concentrate the purified MCL to a suitable concentration (e.g., 5-10 mg/mL).
-
Set up crystallization trials using various commercially available or in-house prepared screening solutions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal formation.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and protein concentration to obtain larger, well-diffracting crystals.
-
To obtain ligand-bound structures, co-crystallize the protein with the ligand of interest or soak the apo-protein crystals in a solution containing the ligand.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using a known structure of a homologous protein as a search model.
-
Refine the atomic model against the experimental data using refinement software (e.g., PHENIX, REFMAC5), including manual model building in Coot.
-
For ligand-bound structures, model the ligand into the electron density map.
-
-
Structure Analysis:
-
Analyze the final refined structure to identify key protein-ligand interactions, conformational changes, and the overall binding mode.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol: ITC Analysis of MCL-Ligand Binding
-
Sample Preparation:
-
Dialyze the purified MCL and dissolve the ligand in the same buffer to minimize heat of dilution effects. A common buffer is 20 mM HEPES or phosphate (B84403) buffer at a physiological pH.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Accurately determine the concentrations of the protein and ligand.
-
-
Experimental Setup:
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter, and the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic information such as association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).
Protocol: SPR Analysis of MCL-Ligand Interaction
-
Immobilization of MCL:
-
Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified MCL onto the sensor surface via a suitable chemistry (e.g., amine coupling). The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized MCL.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Enzyme Kinetic Assays
Kinetic assays are essential to determine the effect of ligands on the catalytic activity of MCL, allowing for the determination of Michaelis-Menten constants (KM) for substrates and inhibition constants (Ki) for inhibitors.
Protocol: Spectrophotometric Kinetic Assay for MCL
This assay relies on a coupled reaction where the product of the MCL reaction is used by a second enzyme that produces a change in absorbance.
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2 (a required cofactor for MCL), and the coupling enzyme and its substrate (e.g., lactate (B86563) dehydrogenase and NADH to monitor pyruvate production).
-
Add the purified MCL to the reaction mixture.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the substrate, 2-methylisocitrate.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ by lactate dehydrogenase in a spectrophotometer.
-
-
Determination of KM:
-
Vary the concentration of 2-methylisocitrate while keeping the concentrations of all other components constant.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
-
Determination of Ki:
-
Perform the kinetic assay in the presence of different fixed concentrations of the inhibitor.
-
Determine the apparent KM at each inhibitor concentration.
-
Analyze the data using appropriate plots (e.g., Lineweaver-Burk or Dixon plots) or by non-linear regression to determine the Ki and the mode of inhibition.
-
Computational Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for virtual screening of compound libraries and for understanding the structural basis of ligand binding.
Protocol: Molecular Docking of Ligands to MCL
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of 2-methylisocitrate lyase from the Protein Data Bank (PDB) or model it using homology modeling if no experimental structure is available.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structure of the ligand(s) of interest and assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Identify the active site of the enzyme based on the location of the bound substrate or inhibitor in an experimental structure or by using binding site prediction software.
-
Define a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand(s) into the defined binding site.
-
The program will generate a series of possible binding poses for each ligand.
-
-
Scoring and Analysis:
-
The docking program will score the different poses based on a scoring function that estimates the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visually inspect the docked poses to ensure they are chemically reasonable.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the study of protein-ligand interactions with 2-methylisocitrate lyase.
Caption: Overall workflow for studying MCL-ligand interactions.
References
Troubleshooting & Optimization
Technical Support Center: Purifying Recombinant 2-Methylisocitrate Lyase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of recombinant 2-methylisocitrate lyase (MCL).
Frequently Asked Questions (FAQs)
Q1: My recombinant 2-methylisocitrate lyase is expressed, but it's insoluble and forms inclusion bodies. What should I do?
A1: The formation of insoluble inclusion bodies is a common challenge when overexpressing recombinant proteins in E. coli.[1][2][3][4] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded proteins.[1][3] To obtain active MCL, you will need to isolate, solubilize, and then refold the protein from these inclusion bodies.[4]
Q2: What are the advantages of having the target protein in inclusion bodies?
A2: While it presents a challenge for obtaining active protein, inclusion body formation can have some advantages. The expressed protein is often protected from proteolytic degradation within the cell.[2][4] Additionally, inclusion bodies are dense and can be easily separated from the majority of soluble host cell proteins by simple centrifugation, which acts as an initial purification step.[1][2]
Q3: My His-tagged MCL is not binding to the Ni-NTA affinity column. What are the possible reasons?
A3: Several factors could prevent your His-tagged MCL from binding to the affinity resin:
-
Inaccessible His-tag: The polyhistidine tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the immobilized metal ions.[5]
-
Suboptimal Buffer Conditions: The pH of your lysis and binding buffers is critical. A pH that is too low can protonate the histidine residues, reducing their affinity for the nickel or cobalt resin.[5]
-
Presence of Chelating or Reducing Agents: Agents like EDTA or DTT in your buffers can strip the metal ions from the affinity resin, rendering it unable to bind your protein.[6]
-
Compromised Resin: The affinity resin may be old or have been stripped of its metal ions in previous uses.
Q4: After purification, my MCL shows low or no enzymatic activity. What could be the cause?
A4: Low or no activity in your purified MCL can stem from several issues:
-
Improper Refolding: If your protein was purified from inclusion bodies, the refolding process may not have been optimal, resulting in a misfolded and inactive enzyme.
-
Absence of Cofactors: MCL requires a divalent cation, such as Mg²⁺, for its catalytic activity.[7] Ensure that your assay buffer contains an adequate concentration of the required metal ion.
-
Enzyme Instability: The protein may be unstable in the final purification buffer. Factors like pH, ionic strength, and the presence or absence of stabilizing agents can affect enzyme stability.
-
Degradation: The protein may have been degraded by proteases during the purification process.
Troubleshooting Guides
Problem 1: Low Yield of Purified 2-Methylisocitrate Lyase
This guide will help you troubleshoot common causes of low protein yield during the purification of recombinant MCL.
| Symptom | Possible Cause | Suggested Solution |
| Low expression of MCL in E. coli | Suboptimal induction conditions (e.g., IPTG concentration, temperature, induction time). | Optimize induction parameters. Try a lower temperature (e.g., 16-20°C) for a longer induction period to improve protein solubility and reduce inclusion body formation. |
| Protein is lost during cell lysis | Incomplete cell lysis. | Ensure efficient cell lysis by using appropriate methods such as sonication or high-pressure homogenization. The addition of lysozyme (B549824) can aid in breaking down the cell wall. |
| MCL is found in the insoluble pellet (inclusion bodies) | High expression rate leading to protein misfolding and aggregation. | Proceed with inclusion body purification and refolding protocols. Consider optimizing expression conditions to favor soluble protein expression. |
| Poor binding to the affinity column | His-tag is inaccessible; incorrect buffer composition. | Perform a trial purification under denaturing conditions to confirm if the tag is hidden.[5] Optimize the pH and imidazole (B134444) concentration in your binding and wash buffers. |
| Protein is eluting in the wash steps | Wash buffer conditions are too stringent. | Decrease the imidazole concentration in the wash buffer.[8] Alternatively, reduce the salt concentration if it is high.[8] |
| Protein is not eluting from the column | Elution buffer is not strong enough to displace the protein. | Increase the concentration of the competing agent (e.g., imidazole for His-tagged proteins) in the elution buffer.[8] A step or gradient elution can help determine the optimal concentration. |
Problem 2: Protein Aggregation During or After Purification
This guide addresses the issue of MCL aggregation, which can lead to loss of activity and yield.
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate forms after elution | High protein concentration; suboptimal buffer conditions. | Elute the protein in a larger volume to reduce its concentration. Perform a buffer exchange into a buffer optimized for stability (consider pH, ionic strength, and additives). |
| Protein aggregates during concentration | The concentration process is too rapid or the final concentration is too high. | Use a slower concentration method. Determine the maximum soluble concentration for your protein. |
| Loss of activity over time with visible precipitation | Protein is unstable in the storage buffer. | Screen different buffer conditions for long-term stability. Consider adding stabilizing agents such as glycerol (B35011) (5-20%), or low concentrations of non-ionic detergents. |
| Aggregation after freeze-thaw cycles | Improper freezing or thawing process. | Flash-freeze protein aliquots in liquid nitrogen and store them at -80°C. Thaw aliquots quickly in a water bath when needed. Avoid repeated freeze-thaw cycles. |
Data Presentation
The following table provides a representative summary of a typical purification process for a His-tagged recombinant 2-methylisocitrate lyase from E. coli. Note that these values are illustrative and will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Inclusion Body Pellet | 400 | - | - | - | - |
| Solubilized Inclusion Bodies | 350 | - | - | - | - |
| Refolded Protein | 200 | 1800 | 9.0 | 60 | 4.5 |
| Ni-NTA Affinity Chromatography | 50 | 1500 | 30.0 | 50 | 15.0 |
| Size-Exclusion Chromatography | 30 | 1200 | 40.0 | 40 | 20.0 |
Experimental Protocols
Protocol 1: Purification of MCL from Inclusion Bodies
This protocol outlines the steps for isolating, solubilizing, and refolding recombinant MCL from inclusion bodies.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a low concentration of a denaturant (e.g., 1-2 M urea) to remove contaminating proteins.[9]
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT or β-mercaptoethanol) to break disulfide bonds.[2]
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge to remove any remaining insoluble material. The supernatant now contains the denatured MCL.
-
-
Refolding of MCL:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, and a redox system like glutathione). The protein concentration should be kept low to favor intramolecular folding over intermolecular aggregation.
-
Alternatively, use dialysis to gradually remove the denaturant.
-
Allow the protein to refold, typically overnight at 4°C with gentle stirring.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Protocol 2: 2-Methylisocitrate Lyase Activity Assay
This assay measures the activity of MCL by detecting the production of pyruvate (B1213749), one of its reaction products.
-
Principle: The cleavage of 2-methylisocitrate by MCL produces pyruvate and succinate. The rate of pyruvate formation can be monitored using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH). LDH catalyzes the oxidation of NADH to NAD⁺ while reducing pyruvate to lactate. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the MCL activity.[10]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM MgCl₂, 1 mM DTT.
-
NADH Solution: 10 mg/mL in assay buffer.
-
Lactate Dehydrogenase (LDH): A commercially available solution.
-
Substrate: (2S,3R)-2-methylisocitrate solution.
-
Purified MCL enzyme solution.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, NADH solution, and LDH.
-
Add the purified MCL enzyme and incubate for a few minutes to allow for temperature equilibration and to record any background rate.
-
Initiate the reaction by adding the 2-methylisocitrate substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve. One unit of MCL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
-
Visualizations
Logical Workflow for MCL Purification
The following diagram illustrates a typical workflow for the purification of recombinant 2-methylisocitrate lyase, including the steps for handling inclusion bodies.
Caption: Workflow for recombinant MCL purification.
Troubleshooting Decision Tree for Low Protein Yield
This decision tree provides a logical path for diagnosing and resolving issues related to low yields of purified MCL.
Caption: Troubleshooting low yield of purified MCL.
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. goldbio.com [goldbio.com]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Optimizing Bacterial Growth on Propionate-Rich Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when culturing bacteria on media rich in propionate (B1217596).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| No or very slow growth | Inoculum viability: The initial bacterial culture may have low viability. | - Use a fresh, actively growing starter culture for inoculation. - Ensure proper storage of stock cultures. |
| Media composition: The media may lack essential nutrients or have an incorrect formulation. | - Verify the composition of your minimal medium, ensuring all necessary trace elements and vitamins are present. - Consider supplementing with a small amount of yeast extract to provide essential growth factors. | |
| Propionate toxicity: The concentration of propionate may be too high for the bacterial strain. | - Start with a lower concentration of propionate (e.g., 5-10 mM) and gradually increase it as the bacteria adapt. - Perform a dose-response experiment to determine the optimal propionate concentration for your specific strain. | |
| Incorrect pH: The pH of the medium may be outside the optimal range for your bacterium. | - Adjust the initial pH of the medium to the optimal range for your bacterial strain (typically between 6.0 and 7.5 for many species). - Use a buffered medium to maintain a stable pH during growth. | |
| Sub-optimal temperature: The incubation temperature may not be ideal for bacterial growth. | - Ensure the incubator is set to the optimal growth temperature for your specific bacterial strain. | |
| Long lag phase | Adaptation to new carbon source: Bacteria may require time to induce the necessary enzymes for propionate metabolism. | - Pre-culture the bacteria in a medium containing a small amount of propionate to help them adapt before transferring to the main culture. - Ensure the inoculum is from a culture in the late-logarithmic growth phase. |
| Sub-optimal growth conditions: Incorrect pH, temperature, or aeration can extend the lag phase. | - Optimize the pH, temperature, and aeration of your culture conditions. | |
| Cell clumping or biofilm formation | Stress response: High concentrations of propionate can induce a stress response in some bacteria, leading to aggregation. | - Optimize the propionate concentration to a non-toxic level. - Ensure adequate agitation of the culture to prevent cell settling and clumping. |
| Initial growth followed by a rapid decline | Nutrient limitation: A key nutrient in the medium may have been depleted. | - Ensure your medium is not deficient in any essential nutrients, such as nitrogen, phosphorus, or trace metals. |
| Accumulation of toxic byproducts: The metabolism of propionate can sometimes lead to the accumulation of toxic intermediates. | - Monitor the pH of the culture, as a significant drop can indicate the production of acidic byproducts. - Consider using a fed-batch culture system to control the supply of propionate and prevent the buildup of toxic metabolites. |
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic pathways for propionate utilization in bacteria?
A1: Bacteria primarily utilize three main pathways for propionate metabolism:
-
The Methylcitrate Cycle: This is a common pathway for the catabolism of propionate.
-
The Acrylate Pathway: In this pathway, propionate is converted to acrylyl-CoA.
-
The Propanediol Pathway: This pathway is used by some bacteria to metabolize propionate.[1]
Q2: How does pH affect bacterial growth on propionate?
A2: The pH of the culture medium is a critical factor for bacterial growth on propionate. The optimal pH range can vary between different bacterial species, but it is generally between 6.0 and 7.5.[2] Deviations from the optimal pH can inhibit growth and, in some cases, increase the toxic effects of propionate.
Q3: What is propionate toxicity and how can it be mitigated?
A3: Propionate can be toxic to bacteria at high concentrations.[3] This toxicity can manifest as inhibited growth, a long lag phase, or even cell death. The toxic effects are often exacerbated by a low pH. To mitigate propionate toxicity, it is recommended to:
-
Start with a low concentration of propionate and gradually increase it.
-
Maintain the pH of the culture within the optimal range.
-
Ensure the presence of all necessary nutrients in the medium.
Q4: Can I use propionate as the sole carbon source for my bacterial culture?
A4: Yes, many bacterial species are capable of utilizing propionate as their sole source of carbon and energy. However, some strains may require adaptation or the presence of specific growth factors. It is advisable to start with a minimal medium supplemented with a low concentration of propionate and monitor the growth.
Quantitative Data Summary
Table 1: Effect of Propionate Concentration on Bacterial Growth
| Bacterial Strain | Propionate Concentration (mM) | Growth Rate (h⁻¹) | Final Optical Density (OD₆₀₀) | Reference |
| Escherichia coli | 0 | 0.60 | 1.2 | [4] |
| 5 | 0.55 | 1.1 | [4] | |
| 10 | 0.48 | 0.9 | [4] | |
| 20 | 0.35 | 0.6 | [4] | |
| Bacteroides propionicifaciens | Glucose (15) | 0.14 | 0.8 | [5] |
| Glucose (15) + Propionate (12.7) | - | - | [5] | |
| Bacteroides graminisolvens | Glucose (15) | 0.25 | 0.7 | [5] |
| Glucose (15) + Propionate (8.5) | - | - | [5] |
Table 2: Effect of pH on Propionic Acid Production by Propionibacterium
| pH | Propionic Acid Concentration (µg/mL) at day 18 | Reference |
| 4 | 150.45 | [6] |
| 5 | 1856.23 | [6] |
| 6 | 3321.35 | [6] |
| 7 | 3586.95 | [6] |
| 8 | 175.62 | [6] |
Table 3: Effect of Temperature on Propionic Acid Production by Propionibacterium
| Temperature (°C) | Propionic Acid Concentration (µg/mL) at day 18 | Reference |
| 25 | 3265.32 | [6] |
| 30 | 3670.76 | [6] |
| 40 | 1926.04 | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Propionate Concentration for Bacterial Growth
-
Prepare Media: Prepare a minimal medium suitable for your bacterial strain. Create a stock solution of sodium propionate (e.g., 1 M).
-
Set up Cultures: Dispense the minimal medium into a series of culture tubes or a multi-well plate. Add the propionate stock solution to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).
-
Inoculation: Inoculate each tube or well with your bacterial strain from a fresh starter culture to a starting OD₆₀₀ of ~0.05.
-
Incubation: Incubate the cultures under optimal conditions of temperature and aeration.
-
Monitor Growth: Measure the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) using a spectrophotometer or a plate reader.
-
Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each propionate concentration. Determine the growth rate and final OD for each condition to identify the optimal propionate concentration.
Protocol 2: Assessing the Effect of pH on Bacterial Growth on Propionate
-
Prepare Buffered Media: Prepare your propionate-containing medium using a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH. Adjust the pH of different batches of the medium to a range of values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set up Cultures: Dispense the pH-adjusted media into culture vessels.
-
Inoculation: Inoculate each vessel with your bacterial strain to a starting OD₆₀₀ of ~0.05.
-
Incubation: Incubate the cultures under optimal temperature and aeration.
-
Monitor Growth: Measure the OD₆₀₀ at regular intervals.
-
Data Analysis: Plot the growth curves and compare the growth rates and final ODs across the different pH values to determine the optimal pH.
Visualizations
Caption: The Methylcitrate Cycle for propionate metabolism.
Caption: Workflow for optimizing propionate concentration.
Caption: Simplified propionate-inducible gene expression.
References
- 1. Propionate Fermentative Genes of the Gut Microbiome Decrease in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH, Temperature, and Nutrients on Propionate Degradation by a Methanogenic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of propionate toxicity on methanogen-enriched sludge, Methanobrevibacter smithii, and Methanospirillum hungatii at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propionate production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in enzymatic synthesis of 2-methylisocitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 2-methylisocitrate, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the synthesis of 2-methylisocitrate?
A1: The synthesis of 2-methylisocitrate from propionyl-CoA and oxaloacetate is a three-step enzymatic cascade that is part of the methylcitrate cycle.[1] The pathway involves the sequential action of three enzymes:
-
2-Methylcitrate Synthase (PrpC): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[2][3]
-
2-Methylcitrate Dehydratase (PrpD): Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.[4]
-
Aconitase (AcnB) or a similar hydratase: Catalyzes the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate. In some organisms, this step is also performed by PrpD.
The final product, 2-methylisocitrate, can then be cleaved by 2-methylisocitrate lyase (PrpB) into pyruvate (B1213749) and succinate.[5]
References
- 1. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing substrate inhibition in 2-methylisocitrate lyase kinetic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylisocitrate lyase (MCL) kinetic assays. The focus is on addressing the common issue of substrate inhibition.
Troubleshooting Guide: Addressing Substrate Inhibition
High concentrations of the substrate, 2-methylisocitrate (2-MIC), can lead to a decrease in the reaction velocity of 2-methylisocitrate lyase, a phenomenon known as substrate inhibition. This can complicate the determination of kinetic parameters and the screening of inhibitors. Below are common questions and troubleshooting steps to identify and mitigate this issue.
Q1: My reaction rate is decreasing at high substrate concentrations. Is this expected for 2-methylisocitrate lyase?
A1: Yes, a decrease in reaction velocity at high substrate concentrations is a known phenomenon called substrate inhibition and has been observed for enzymes like 2-methylisocitrate lyase. Instead of a standard Michaelis-Menten curve that plateaus at Vmax, you will observe a "bell-shaped" curve where the rate drops after reaching an optimal substrate concentration. This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex.
Q2: How can I confirm that what I'm observing is substrate inhibition?
A2: To confirm substrate inhibition, you should perform a detailed substrate titration experiment. This involves measuring the initial reaction velocity over a wide range of 2-methylisocitrate concentrations. If substrate inhibition is occurring, a plot of initial velocity versus substrate concentration will show an initial increase in velocity followed by a decrease at higher concentrations. It is crucial to ensure that other factors are not causing the decrease in rate, such as:
-
Substrate depletion: Ensure you are measuring the true initial velocity.
-
Product inhibition: While less common for this specific issue, it's a possibility.
-
Assay artifacts: Rule out any interference from high concentrations of your substrate with your detection method.
Q3: What is the underlying mechanism for substrate inhibition in 2-methylisocitrate lyase?
A3: The proposed mechanism for substrate inhibition involves the binding of two substrate molecules to the enzyme.[1] One substrate molecule binds to the active site as expected. However, at high concentrations, a second substrate molecule can bind to a separate, allosteric or inhibitory site on the enzyme-substrate complex.[1] This forms a dead-end E-S-S (Enzyme-Substrate-Substrate) complex that is catalytically inactive, thereby reducing the overall reaction rate.
Q4: How do I determine the kinetic parameters (Km, Vmax, and Ki) in the presence of substrate inhibition?
A4: When substrate inhibition is present, the standard Michaelis-Menten equation is no longer sufficient. You will need to fit your data to a modified equation that accounts for the formation of the inactive E-S-S complex:
V = Vmax / (1 + (Km/[S]) + ([S]/Ki))
Where:
-
V is the initial reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Km is the Michaelis constant.
-
Ki is the inhibition constant for the substrate.
You can use non-linear regression software (e.g., GraphPad Prism, R) to fit your data to this equation and determine the values of Vmax, Km, and Ki.
Q5: What are the practical steps to avoid or minimize substrate inhibition in my experiments?
A5: To avoid the confounding effects of substrate inhibition, especially when screening for inhibitors, it is recommended to:
-
Determine the optimal substrate concentration: Perform a substrate titration to identify the concentration of 2-methylisocitrate that gives the maximal reaction velocity before inhibition becomes significant.
-
Work at or below the optimal concentration: For routine assays and inhibitor screening, use a 2-methylisocitrate concentration at or slightly below the peak of the velocity curve. A common starting point is to use a concentration equal to the Km of the enzyme, but this must be verified experimentally.
-
Be consistent: Use the same substrate concentration across all experiments in a series to ensure comparability of results.
Frequently Asked Questions (FAQs)
Q1: What are the typical kinetic parameters for 2-methylisocitrate lyase?
A1: The kinetic parameters for 2-methylisocitrate lyase can vary depending on the organism from which it is derived. The following table summarizes some reported values.
| Organism | Km (2-MIC) | Ki (2-MIC) | Notes |
| Coxiella burnetii | 390 ± 47 µM | 6 ± 2 mM | This high Ki value suggests that substrate inhibition occurs at relatively high concentrations.[2] |
| Escherichia coli | ~18 µM | Not reported | Older studies may not have investigated or reported substrate inhibition. |
| Aspergillus nidulans | Not reported | Not reported | Kinetic data for fungal MCL is less common in the literature. |
Q2: What is a standard protocol for a 2-methylisocitrate lyase kinetic assay?
A2: A common method for assaying 2-methylisocitrate lyase activity is a coupled-enzyme assay that monitors the formation of pyruvate (B1213749), one of the reaction products. The pyruvate is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm.
Experimental Protocol: Coupled Assay for 2-Methylisocitrate Lyase
This protocol describes a continuous spectrophotometric assay for determining the kinetic parameters of 2-methylisocitrate lyase.
Principle: 2-Methylisocitrate Lyase (MCL) catalyzes the following reaction: 2-methylisocitrate → pyruvate + succinate
The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction: pyruvate + NADH + H+ → lactate + NAD+
The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Materials:
-
Purified 2-methylisocitrate lyase
-
(2R,3S)-2-methylisocitrate (2-MIC) substrate stock solution
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
NADH stock solution (e.g., 10 mM in assay buffer)
-
Lactate dehydrogenase (LDH) from rabbit muscle (e.g., 1000 units/mL)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare a reaction mixture (master mix): For a 1 mL final volume in a cuvette, prepare a master mix containing:
-
Assay Buffer (to bring the final volume to 1 mL)
-
NADH to a final concentration of 0.2 mM
-
A saturating amount of LDH (e.g., 5-10 units)
-
-
Substrate Titration: Prepare a series of dilutions of the 2-MIC stock solution.
-
Assay Measurement:
-
Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Add a specific volume of the 2-MIC dilution to the cuvette.
-
Initiate the reaction by adding a small, fixed amount of 2-methylisocitrate lyase. The amount of enzyme should be chosen to give a linear rate of absorbance change for at least 1-2 minutes.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V = (ΔA/min) / ε * l), where l is the path length of the cuvette.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the substrate inhibition equation (mentioned in Troubleshooting Q4) using non-linear regression to determine Vmax, Km, and Ki.
-
Visualizations
Caption: Mechanism of substrate inhibition.
References
minimizing interference from other organic acids in 2-methylisocitrate quantification
{"answer":"## Technical Support Center: Quantification of 2-Methylisocitrate
Welcome to the technical support center for the quantification of 2-methylisocitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference from other organic acids during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying 2-methylisocitrate?
A1: The primary challenge in 2-methylisocitrate quantification is the potential for interference from other structurally similar organic acids, such as citrate (B86180) and isocitrate.[1] These compounds often have similar chromatographic retention times and mass spectral fragmentation patterns, making them difficult to distinguish. Additionally, the presence of various isomers of 2-methylisocitrate can further complicate analysis.[2]
Q2: Which analytical techniques are most suitable for 2-methylisocitrate quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques.[1][3] GC-MS often requires derivatization to make the organic acids volatile, while LC-MS/MS can analyze them directly in their native form, offering high sensitivity and specificity.[1][4]
Q3: How can I improve the separation of 2-methylisocitrate from its isomers and other interfering organic acids?
A3: Optimizing the chromatographic conditions is crucial. For GC-MS, using a column with a suitable stationary phase and a carefully controlled temperature gradient can enhance separation.[5] For LC-MS, adjusting the mobile phase composition, pH, and gradient can improve the resolution of closely eluting compounds.[6] The use of specific ion transitions in MS/MS can also help to differentiate between isomers.[1]
Q4: What sample preparation methods are recommended to minimize matrix effects?
A4: Effective sample preparation is key to reducing interference from the sample matrix. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be used to isolate organic acids from complex biological samples like urine, plasma, or tissue extracts.[7][8] The choice of method will depend on the specific sample type and the analytical technique being used.
Troubleshooting Guide
This guide addresses common issues encountered during 2-methylisocitrate quantification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Active sites in the GC inlet or column.- Column overload.- Inappropriate solvent for sample dissolution. | - Use a deactivated inlet liner and a high-quality, inert GC column.[9]- Reduce the injection volume or dilute the sample.[9]- Ensure the sample is fully dissolved in a solvent compatible with the analytical method. |
| Inconsistent retention times | - Leaks in the GC or LC system.- Insufficient column equilibration time.- Fluctuations in oven temperature or mobile phase flow rate. | - Perform a leak check of the entire system.[10]- Increase the equilibration time between injections.[10]- Ensure stable instrument conditions.[10] |
| Co-elution with interfering peaks | - Suboptimal chromatographic separation.- Presence of isomeric compounds. | - Modify the temperature program (GC) or mobile phase gradient (LC) to improve resolution.[11]- For LC-MS/MS, select unique precursor and product ion transitions for 2-methylisocitrate to distinguish it from co-eluting compounds.[1] |
| Low signal intensity or poor sensitivity | - Inefficient extraction or derivatization.- Matrix suppression effects in LC-MS.- Contaminated ion source in the mass spectrometer. | - Optimize the extraction and derivatization protocols.[5]- Use a stable isotope-labeled internal standard to correct for matrix effects and recovery losses.[12]- Clean the ion source according to the manufacturer's instructions.[13] |
| Presence of "ghost peaks" | - Carryover from previous injections.- Contamination in the syringe, vial, or solvent. | - Implement a thorough wash step between injections.[14]- Use high-purity solvents and clean injection hardware.[14] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a general guideline for extracting organic acids from urine prior to GC-MS analysis.
-
Sample Collection: Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C or, for long-term storage, at -70°C.[15]
-
Internal Standard Addition: Thaw the urine sample and mix thoroughly. Add an appropriate internal standard (e.g., a stable isotope-labeled 2-methylisocitrate) to a known volume of urine to account for extraction losses and variations in derivatization efficiency.[15]
-
Acidification: Adjust the pH of the urine sample to approximately 1 by adding hydrochloric acid (HCl). This converts the organic acids to their neutral, protonated state, which aids in their extraction into an organic solvent.[15]
-
Salting Out: Add an excess of a salt, such as sodium chloride, to the acidified urine. This increases the ionic strength of the aqueous phase and promotes the partitioning of organic acids into the organic solvent.[15]
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the sample. Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction. Centrifuge the sample to separate the organic and aqueous layers.[15]
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.[16]
-
Derivatization: The dried extract is now ready for derivatization prior to GC-MS analysis.
GC-MS Analysis with Derivatization
This protocol describes a typical workflow for the analysis of derivatized organic acids.
-
Derivatization: Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[16] Heat the mixture (e.g., at 70°C for 30 minutes) to convert the organic acids into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.[5]
-
GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.[5]
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet, which is typically set to a temperature of 250°C with a split ratio of 1:10.[5]
-
Chromatographic Separation: Use a temperature gradient program to separate the derivatized organic acids. A typical program might start at 60°C, hold for 1 minute, and then ramp up to 320°C at a rate of 10°C/min.[5]
-
Mass Spectrometry: Set the MS transfer line, ion source, and quadrupole temperatures to appropriate values (e.g., 280°C, 230°C, and 150°C, respectively).[5] Acquire data in full scan mode or, for higher specificity and sensitivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Visualizations
Metabolic Context of 2-Methylisocitrate
The methylcitrate cycle is a key metabolic pathway for the catabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids.[17][18] 2-Methylisocitrate is a central intermediate in this cycle.
Caption: The Methylcitrate Cycle.
Experimental Workflow for GC-MS Analysis
This diagram illustrates the logical flow of the experimental procedure for quantifying 2-methylisocitrate using GC-MS.
Caption: GC-MS Workflow for 2-Methylisocitrate.
Troubleshooting Logic for Co-elution
This diagram outlines a decision-making process for addressing co-elution issues.
Caption: Troubleshooting Co-elution Issues. "}
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. rsc.org [rsc.org]
- 5. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 15. metbio.net [metbio.net]
- 16. erndim.org [erndim.org]
- 17. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Stability of DL-threo-2-methylisocitrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DL-threo-2-methylisocitrate in solution during experimental procedures.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound solutions can often be attributed to compound instability. This guide provides a structured approach to identifying and resolving common stability-related issues.
Troubleshooting Workflow
The following flowchart outlines a systematic process for troubleshooting stability issues with this compound solutions.
Caption: A flowchart illustrating the troubleshooting workflow for addressing stability issues.
Table 1: Troubleshooting Common Stability Issues with this compound Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent assay results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions daily from a frozen stock. Minimize the time the working solution is kept at room temperature. Validate the stability of the compound in your specific assay buffer. |
| Precipitate formation in the stock or working solution. | Poor solubility at the current concentration, pH, or temperature. The compound may be less soluble in certain buffers. | Ensure the pH of the solution is appropriate for maintaining solubility. Consider preparing a more dilute stock solution. If using a buffer, test the solubility in a small volume before preparing a large batch. |
| Gradual decrease in the measured concentration of stock solutions. | Instability at the storage temperature or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.[1][2] |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Variability between different batches of prepared solutions. | Inconsistent solution preparation, such as pH variations or contamination. | Standardize the solution preparation protocol. Always measure and adjust the pH of the final solution. Use sterile filtration for aqueous solutions to prevent microbial growth.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To minimize degradation, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: While specific data for this compound is limited, tricarboxylic acids like citric acid are generally more stable in acidic to neutral pH ranges. It is advisable to maintain the pH of the solution between 4 and 7. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is crucial to experimentally determine the optimal pH for your specific application and buffer system.
Q3: Can I use any buffer to prepare my this compound solution?
A3: The choice of buffer can influence the stability of the compound. Some buffer components can interact with and promote the degradation of solutes. Phosphate (B84403) buffers are commonly used, but it is good practice to test the stability of this compound in your chosen buffer system, especially for long-term experiments.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess stability. This involves analyzing the concentration of this compound over time under your experimental conditions. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: The exact degradation pathways for this compound are not well-documented in the literature. However, based on its structure as a hydroxy-tricarboxylic acid, potential degradation mechanisms could include dehydration, decarboxylation, and oxidation, especially under stressful conditions like high temperature, extreme pH, or the presence of oxidizing agents. A hypothetical degradation pathway is illustrated below.
Hypothetical Degradation Pathway
Caption: A diagram illustrating a hypothetical degradation pathway for this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Objective: To quantify the concentration of this compound and separate it from potential degradation products in solution over time.
2. Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Phosphoric acid or other suitable acidic modifier
-
Buffers of interest (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Method Development:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic component (e.g., acetonitrile or methanol).
-
Gradient Elution: Start with a high aqueous percentage (e.g., 95%) and gradually increase the organic component to elute compounds of varying polarity. A typical gradient might be from 5% to 50% organic solvent over 20 minutes.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points.
4. Forced Degradation Study:
To ensure the method is stability-indicating, perform a forced degradation study. Expose solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Expose to UV light (as per ICH Q1B guidelines).
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
5. Stability Study Protocol:
-
Prepare solutions of this compound in the buffers and at the concentrations relevant to your experiments.
-
Divide the solutions into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
Summarize the quantitative data from the stability study in a table for easy comparison of the stability of this compound under different conditions.
Table 2: Example of Stability Data for this compound in Different Buffers at 25°C
| Time (hours) | % Remaining (Buffer A, pH 5.0) | % Remaining (Buffer B, pH 7.0) | % Remaining (Buffer C, pH 8.5) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 95.2 | 85.1 |
| 48 | 96.8 | 90.1 | 72.3 |
| 72 | 95.1 | 85.3 | 60.5 |
References
Technical Support Center: Managing Propionate and 2-Methylcitrate Toxicity in Cell Cultures
Welcome to the technical support center for researchers encountering challenges with propionate (B1217596) and 2-methylcitrate accumulation in their cell culture experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues related to cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What are propionate and 2-methylcitrate, and why do they accumulate in my cell cultures?
A1: Propionate is a short-chain fatty acid that can accumulate in cell cultures, particularly in models of certain metabolic disorders like propionic acidemia. This occurs when the enzyme propionyl-CoA carboxylase (PCC) is deficient or inhibited, leading to a buildup of propionyl-CoA.[1][2][3] To detoxify this excess, cells convert propionyl-CoA into alternative metabolites, including 2-methylcitrate, through the methylcitrate cycle.[3][4] Therefore, the accumulation of both propionate and 2-methylcitrate is a key indicator of disrupted propionate metabolism.
Q2: What are the primary mechanisms of propionate and 2-methylcitrate toxicity?
A2: The toxicity of propionate and its metabolites stems primarily from their impact on mitochondrial function. Key toxic effects include:
-
Mitochondrial Dysfunction: Propionyl-CoA and 2-methylcitrate can inhibit key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to impaired cellular respiration and reduced ATP production.[5][6]
-
Oxidative Stress: The disruption of mitochondrial function leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.[7][8]
-
Induction of Apoptosis: The accumulation of toxic metabolites and subsequent cellular stress can trigger programmed cell death, or apoptosis.[9][10]
-
Inhibition of Key Enzymes: 2-methylcitrate can competitively inhibit enzymes such as citrate (B86180) synthase and isocitrate dehydrogenase, further disrupting cellular metabolism.[3]
Q3: What are the common signs of propionate and 2-methylcitrate toxicity in my cell cultures?
A3: Researchers typically observe a range of issues when propionate and 2-methylcitrate reach toxic levels, including:
-
Reduced cell viability and proliferation.
-
Noticeable changes in cell morphology, such as rounding and detachment.
-
Increased presence of floating, dead cells in the culture medium.
-
Decreased metabolic activity, which can be measured by assays like the MTT or XTT assay.
-
Increased markers of apoptosis, such as caspase-3 activation.
Q4: Can L-carnitine help alleviate the toxicity?
A4: Yes, L-carnitine supplementation is a commonly used strategy to mitigate propionate toxicity.[11] L-carnitine facilitates the conversion of toxic propionyl-CoA into propionylcarnitine, which can be transported out of the mitochondria and the cell, thereby reducing the intracellular accumulation of propionyl-CoA and its downstream toxic metabolites.[11][12]
Troubleshooting Guides
Issue 1: My cells show decreased viability and are dying after propionate treatment.
Possible Cause: The concentration of propionate is too high for your specific cell line, leading to acute toxicity.
Troubleshooting Steps:
-
Optimize Propionate Concentration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations and narrow it down to find a sublethal concentration that still allows for the study of metabolic effects.
-
Supplement with L-carnitine: Co-treat your cells with L-carnitine. A common starting concentration for in vitro studies is in the range of 0.1 to 1 mM, but this may need to be optimized for your specific cell type.[11][12]
-
Monitor Cell Viability: Use a reliable cell viability assay, such as the MTT or Trypan Blue exclusion assay, to quantify the effect of different propionate concentrations and the rescue effect of L-carnitine.
Issue 2: My experimental results are inconsistent, and I suspect metabolic instability.
Possible Cause: The accumulation of propionate and 2-methylcitrate is causing significant metabolic shifts, leading to variability in your results.
Troubleshooting Steps:
-
Quantify Intracellular Metabolites: Use a sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the intracellular concentrations of propionate, propionyl-CoA, and 2-methylcitrate. This will provide a direct measure of the metabolic burden on your cells.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using fluorescent probes like TMRE or JC-1. A decrease in membrane potential is an early indicator of mitochondrial dysfunction.
-
Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using probes such as DCFDA. Elevated ROS levels can contribute to cellular damage and experimental variability.
Issue 3: My cells are showing signs of apoptosis, but I'm not sure if it's due to propionate toxicity.
Possible Cause: Propionate and 2-methylcitrate are known to induce apoptosis, but it's important to confirm this in your experimental system.
Troubleshooting Steps:
-
Perform a Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis. Commercial kits are readily available for this purpose.
-
Analyze Cell Cycle: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution. An increase in the sub-G1 peak is indicative of apoptotic cells.
-
Use Apoptosis Inhibitors: To confirm that the observed cell death is indeed apoptosis, you can use broad-spectrum caspase inhibitors, such as Z-VAD-FMK, to see if they can rescue the cells from propionate-induced death.
Quantitative Data Summary
Table 1: Reported IC50 Values for Propionate in Various Cell Lines
| Cell Line | Propionate Salt | IC50 Concentration | Reference |
| HT-29 (Human colon adenocarcinoma) | Sodium Propionate | ~50 mM | [13] |
| Caco-2 (Human colon adenocarcinoma) | Sodium Propionate | ~40 mM | [13] |
| SH-SY5Y (Human neuroblastoma) | Propionic Acid | 1-5 mM (significant decrease in mitochondrial potential) | [14] |
| A549 (Human lung carcinoma) | Sodium Propionate | ~5 mM (induces epithelial identity) | [15] |
Table 2: Effects of L-carnitine on Propionate Toxicity Markers
| Cell Type/Model | Toxicity Marker | L-carnitine Concentration | Observed Effect | Reference |
| Human Lymphocytes | DNA Damage | 0.1 - 1 mM | Dose-dependent reduction in DNA damage | [11] |
| Rat Hepatocytes | Propionyl-CoA levels | 10 mM | Increased formation of propionylcarnitine | [16] |
| Patients with Propionic Acidemia | Urinary Propionylcarnitine | 100 mg/kg/day (in vivo) | Increased excretion of propionylcarnitine | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[17][18]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Propionate solution (sterile)
-
L-carnitine solution (sterile, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of propionate, with or without L-carnitine. Include untreated control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Intracellular 2-Methylcitrate by LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular organic acids. Specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
-
2-methylcitric acid standard
Procedure:
-
Culture cells to the desired confluency and treat them as required.
-
Place the culture plate on ice and quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Analyze the samples by LC-MS/MS using a method optimized for the detection and quantification of 2-methylcitrate. A standard curve prepared with known concentrations of 2-methylcitric acid should be run in parallel for absolute quantification.
Visualizations
Caption: Metabolic pathway of propionate toxicity and L-carnitine detoxification.
Caption: A logical workflow for troubleshooting propionate-induced cell toxicity.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Prevention by L-carnitine of DNA damage induced by propionic and L-methylmalonic acids in human peripheral leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. mpbio.com [mpbio.com]
- 13. sketchviz.com [sketchviz.com]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Interactions of propionate and carnitine metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Interaction of carnitine and propionate with pyruvate oxidation by hepatocytes from clofibrate-treated rats: importance of coenzyme A availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 2-Methylisocitrate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2-methylisocitrate isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of 2-methylisocitrate isomers.
Question: Why am I seeing poor peak shape (tailing or fronting) for my 2-methylisocitrate isomers in HPLC?
Answer:
Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the carboxyl groups of 2-methylisocitrate, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., using 0.1% formic or phosphoric acid) to suppress the ionization of the carboxyl groups. Ensure the mobile phase pH is at least 2 units below the pKa of the compound. Using a well-end-capped column can also minimize these interactions.
-
-
Column Contamination: Contamination at the column inlet can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the guard column.
-
-
Inappropriate Mobile Phase: The choice of organic modifier and buffer can significantly impact peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Ensure the buffer concentration is sufficient to maintain a stable pH.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: My 2-methylisocitrate isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?
Answer:
Improving the resolution between closely eluting isomers requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.
-
Optimize the Mobile Phase:
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase can significantly alter selectivity. Systematically vary the percentage of acetonitrile or methanol (B129727) in your mobile phase.
-
pH: For ionizable compounds like 2-methylisocitrate, mobile phase pH is a powerful tool to influence retention and selectivity. Adjust the pH to control the ionization state of the isomers.
-
Additives: For chiral separations, chiral mobile phase additives can be used with an achiral column to form transient diastereomeric complexes that can be separated.
-
-
Select the Right Column:
-
For Diastereomers: A high-resolution achiral column (e.g., C18, Phenyl-Hexyl) may be sufficient.
-
For Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer a broad range of selectivities. It is often necessary to screen several different chiral columns to find the one that provides the best separation for your specific isomers.
-
-
Adjust the Temperature: Temperature can affect the selectivity of the separation. Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves. Sometimes, a change in temperature can even reverse the elution order of isomers.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates (efficiency) and can lead to better resolution.
Question: I am observing split peaks for my 2-methylisocitrate isomers. What is the cause and how can I fix it?
Answer:
Peak splitting can be a complex issue with several potential causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Partially Clogged Frit or Column Void: A blockage at the column inlet or a void in the packing material can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution: Reverse-flush the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.
-
-
Co-elution of Isomers: What appears to be a split peak might actually be two very closely eluting isomers.
-
Solution: Try a smaller injection volume to see if the peaks become more distinct. If so, you will need to further optimize your method to improve the resolution between them (see the previous question).
-
-
Injector Issues: A scratched or malfunctioning injector rotor can lead to a "muddied" injection event and cause splitting of all peaks.
-
Solution: Inspect and, if necessary, replace the injector rotor.
-
Question: I am trying to analyze 2-methylisocitrate by GC-MS, but I am not getting a good signal or the peaks are very broad. What should I do?
Answer:
2-methylisocitrate is a polar, non-volatile compound, which makes it unsuitable for direct GC analysis. Derivatization is required to increase its volatility and thermal stability.
-
Derivatization is Essential: The hydroxyl and carboxyl groups of 2-methylisocitrate must be derivatized before GC analysis. Silylation is a common and effective method.
-
Solution: Use a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the active hydrogens to trimethylsilyl (B98337) (TMS) ethers and esters. A two-step derivatization involving methoximation followed by silylation can also be used to reduce the formation of multiple derivatives from tautomers.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you will see broad, tailing peaks or no peaks at all.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent, as moisture will deactivate it. Optimize the reaction time and temperature. The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylation reagent.
-
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the derivatized analyte but not so high that it causes thermal degradation.
-
Solution: Optimize the inlet temperature, starting around 250 °C and adjusting as needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the different isomers of 2-methylisocitrate that I need to separate?
A1: 2-methylisocitrate has two chiral centers, which means it exists as four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are one pair of enantiomers, while the (2R,3R) and (2S,3S) isomers are the other. The relationship between these pairs is diastereomeric.
Q2: Which chromatographic technique is better for separating 2-methylisocitrate isomers: HPLC or GC?
A2: Both techniques can be used, but they have different requirements and advantages:
-
HPLC: This is often the preferred method for direct analysis. Chiral HPLC is necessary for the separation of all four stereoisomers. It allows for analysis in the aqueous phase without derivatization.
-
GC: This technique requires derivatization to make the 2-methylisocitrate isomers volatile. However, GC can offer very high resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification.
Q3: What type of column should I use for chiral HPLC separation of 2-methylisocitrate isomers?
A3: Polysaccharide-based chiral stationary phases are a good starting point. Columns with amylose or cellulose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), have shown broad applicability for the separation of chiral acids. It is highly recommended to screen a few different chiral columns to find the one with the best selectivity for your specific isomers.
Q4: How can I confirm the identity of each separated isomer peak?
A4: The most definitive way to identify each peak is to use pure standards of each isomer. If standards are not available, you may need to use a combination of techniques, such as collecting fractions from the HPLC and analyzing them by other methods like NMR or circular dichroism. For GC-MS, the fragmentation patterns of the diastereomers may show subtle differences that can aid in identification.
Q5: What are the key parameters to include in my experimental protocol for regulatory submission?
A5: For a regulatory submission, your experimental protocol should be detailed and include the following:
-
Chromatographic Conditions: Column details (manufacturer, stationary phase, particle size, dimensions), mobile phase composition and preparation, flow rate, column temperature, and gradient profile (if any).
-
Sample Preparation: Detailed procedure for sample dissolution and dilution. For GC, the full derivatization protocol, including reagents, reaction time, and temperature.
-
Detection: Detector type, wavelength (for UV), or mass spectrometer parameters (ionization mode, scan range, etc.).
-
System Suitability: Parameters to be monitored, such as resolution between critical pairs, peak symmetry, and reproducibility of retention times and peak areas.
Data Presentation
The following tables provide representative chromatographic data for the separation of 2-methylisocitrate isomers.
Table 1: Representative Chiral HPLC Separation Data
Note: This data is illustrative and based on typical performance for chiral separation of similar organic acids. Actual retention times and resolution will vary depending on the specific column and conditions used.
| Isomer | Retention Time (min) | Resolution (Rs) |
| (2S,3R)-2-methylisocitrate | 12.5 | - |
| (2R,3S)-2-methylisocitrate | 14.2 | 2.1 |
| (2S,3S)-2-methylisocitrate | 16.8 | 3.0 |
| (2R,3R)-2-methylisocitrate | 18.5 | 1.8 |
Table 2: Representative GC-MS Data for Derivatized 2-Methylisocitrate Isomers
Note: This data represents expected results after silylation. Diastereomers may be separable on a standard achiral column, while enantiomers would require a chiral GC column.
| Derivative | Expected Elution Order | Key Mass Fragments (m/z) |
| (2S,3S)- and (2R,3R)-2-methylisocitrate-TMS | 1 | 465, 375, 245, 147 |
| (2S,3R)- and (2R,3S)-2-methylisocitrate-TMS | 2 | 465, 375, 245, 147 |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for the Separation of 2-Methylisocitrate Stereoisomers
Objective: To achieve baseline separation (Rs ≥ 1.5) of the four stereoisomers of 2-methylisocitrate.
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral polysaccharide-based column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-Hexane, Ethanol (B145695), and Trifluoroacetic Acid (TFA). A typical starting composition is 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the 2-methylisocitrate isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks based on the injection of individual standards if available.
-
Calculate the resolution between adjacent peaks.
-
-
Optimization:
-
If resolution is not adequate, adjust the ratio of n-Hexane to Ethanol. Increasing the ethanol content will generally decrease retention times.
-
Vary the column temperature between 20 °C and 40 °C to evaluate its effect on selectivity.
-
Protocol 2: GC-MS Method for the Analysis of 2-Methylisocitrate Isomers after Silylation
Objective: To separate and identify the diastereomers of 2-methylisocitrate as their trimethylsilyl (TMS) derivatives.
Methodology:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
-
-
Derivatization Procedure:
-
Evaporate an aqueous sample containing 2-methylisocitrate to complete dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.
-
Add 50 µL of pyridine (B92270) (as a solvent).
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Standard non-polar capillary column, e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized 2-methylisocitrate isomers based on their mass spectra and retention times.
-
Integrate the peak areas for quantification.
-
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Workflow for GC-MS analysis via silylation.
strategies to prevent non-enzymatic degradation of 2-methylisocitrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-enzymatic degradation of 2-methylisocitrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of non-enzymatic degradation for 2-methylisocitrate?
The primary route of non-enzymatic degradation for 2-methylisocitrate is believed to be intramolecular cyclization, forming a lactone ring. This is a common degradation pathway for isocitrate and its analogs. The reaction is primarily dependent on pH and temperature.
Q2: What are the key factors that influence the stability of 2-methylisocitrate in solution?
Several factors can affect the stability of 2-methylisocitrate in solution. These include:
-
pH: Acidic conditions can catalyze the lactonization of 2-methylisocitrate.
-
Temperature: Higher temperatures can accelerate the rate of degradation.[1][2]
-
Presence of Catalysts: Certain metal ions may catalyze degradation, although specific data for 2-methylisocitrate is limited.
-
Light Exposure: While not extensively studied for this specific molecule, light can be a factor in the degradation of many organic molecules.[1][2]
Q3: How can I monitor the degradation of 2-methylisocitrate in my samples?
Degradation can be monitored using various analytical techniques that can separate and quantify the parent molecule and its degradation products. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[3] Other techniques like Infrared (IR) spectroscopy can also be employed to detect structural changes.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered with 2-methylisocitrate stability.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of 2-methylisocitrate concentration in solution. | The solution pH may be too acidic, promoting lactonization. | Adjust the pH of the solution to be near neutral (pH 6.0-8.0). Use a suitable buffer system to maintain the pH. |
| The storage temperature may be too high. | Store 2-methylisocitrate solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). | |
| Inconsistent results in enzyme assays using 2-methylisocitrate. | Degradation of the substrate is leading to variable active concentrations. | Prepare fresh solutions of 2-methylisocitrate before each experiment. Verify the concentration of the stock solution regularly using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in chromatograms of 2-methylisocitrate samples. | These are likely degradation products, such as the corresponding lactone. | Optimize storage and handling conditions as described above. Characterize the degradation products using techniques like mass spectrometry to confirm their identity. |
Experimental Protocols
Protocol 1: pH Stability Study of 2-Methylisocitrate
Objective: To determine the effect of pH on the stability of 2-methylisocitrate.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3.0 to 9.0.
-
Prepare a stock solution of 2-methylisocitrate of known concentration.
-
Dilute the stock solution in each buffer to a final concentration (e.g., 1 mg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining 2-methylisocitrate.
-
Plot the percentage of remaining 2-methylisocitrate against time for each pH to determine the degradation rate.
Protocol 2: Temperature Stability Study of 2-Methylisocitrate
Objective: To evaluate the effect of temperature on the stability of 2-methylisocitrate.
Methodology:
-
Prepare a solution of 2-methylisocitrate in a buffer at a pH determined to be optimal from the pH stability study (e.g., pH 7.0).
-
Aliquot the solution into several vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At various time points, remove a vial from each temperature and analyze its content by HPLC to quantify the 2-methylisocitrate concentration.
-
Calculate the degradation rate at each temperature.
Data Presentation
Table 1: Hypothetical pH Stability Data for 2-Methylisocitrate at 40°C
| pH | % Remaining after 24 hours |
| 3.0 | 45% |
| 4.0 | 65% |
| 5.0 | 80% |
| 6.0 | 95% |
| 7.0 | 98% |
| 8.0 | 97% |
| 9.0 | 90% |
Table 2: Hypothetical Temperature Stability Data for 2-Methylisocitrate at pH 7.0
| Temperature | % Remaining after 24 hours |
| 4°C | >99% |
| 25°C | 96% |
| 40°C | 85% |
| 60°C | 60% |
Visualizations
Caption: Non-enzymatic degradation of 2-methylisocitrate to its lactone form.
Caption: Troubleshooting workflow for 2-methylisocitrate degradation.
References
selecting the appropriate buffer and pH for 2-methylisocitrate lyase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylisocitrate lyase (MCL).
Frequently Asked Questions (FAQs)
Q1: What is the function of 2-methylisocitrate lyase?
A1: 2-Methylisocitrate lyase is a key enzyme in the methylcitrate cycle, a metabolic pathway found in many microorganisms.[1] It catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate. This cycle is crucial for the metabolism of propionate (B1217596) and odd-chain fatty acids.
Q2: What is the optimal pH for 2-methylisocitrate lyase activity?
A2: The optimal pH for 2-methylisocitrate lyase activity can vary depending on the source organism. For example, the enzyme from the fungus Aspergillus nidulans exhibits optimal activity at a pH of 8.0.[2] For Escherichia coli, the optimal pH is in the neutral to slightly alkaline range. It is recommended to perform a pH profile to determine the optimal pH for your specific experimental conditions.
Q3: What buffer system is recommended for assaying 2-methylisocitrate lyase activity?
A3: Tris-HCl and HEPES buffers are commonly used for assaying 2-methylisocitrate lyase activity, typically in the pH range of 7.5 to 8.0. The choice of buffer can influence enzyme activity and stability, so it is advisable to test a few different buffer systems to find the most suitable one for your enzyme and assay conditions.[2][3]
Q4: Does 2-methylisocitrate lyase require any cofactors?
A4: Yes, 2-methylisocitrate lyase requires a divalent metal ion for its activity, with magnesium (Mg²⁺) being the most effective.
Q5: Are there any known activators or inhibitors of 2-methylisocitrate lyase?
A5: Yes, the activity of 2-methylisocitrate lyase is allosterically regulated. It is activated by NAD⁺ and inhibited by NADH and NADPH.[1] Other known inhibitors include 3-bromopyruvate (B3434600) and itaconate. The product of the reaction, succinate, can also act as an inhibitor.
Buffer and pH Selection Guide
Selecting the appropriate buffer and pH is critical for accurate and reproducible measurements of 2-methylisocitrate lyase activity. The following tables summarize recommended buffer systems and optimal pH ranges for the enzyme from different organisms.
| Organism | Recommended Buffer | Optimal pH | Reference |
| Aspergillus nidulans | Tris-HCl | 8.0 | [2] |
| Escherichia coli | Tris-HCl, HEPES | Neutral to slightly alkaline | [4] |
| Candida lipolytica | Tris-HCl | ~7.5 |
| Buffer | pKa at 25°C | Useful pH Range | Considerations |
| Tris-HCl | 8.06 | 7.0 - 9.0 | pH is temperature-dependent. |
| HEPES | 7.48 | 6.8 - 8.2 | Less temperature-sensitive than Tris. |
| MOPS | 7.20 | 6.5 - 7.9 | Good buffering capacity in the neutral range.[5] |
| Phosphate | 7.21 | 6.2 - 8.2 | Can inhibit some enzymes and may precipitate with divalent cations. |
Experimental Protocols
Coupled Spectrophotometric Assay for 2-Methylisocitrate Lyase Activity
This protocol describes a continuous assay that measures the formation of pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[6]
Materials:
-
Tris-HCl or HEPES buffer (e.g., 50 mM, pH 8.0)
-
2-methylisocitrate (substrate)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Lactate dehydrogenase (LDH) from a commercial source
-
Purified 2-methylisocitrate lyase or cell lysate containing the enzyme
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the buffer, MgCl₂, and NADH in a cuvette.
-
Add the lactate dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the substrate, 2-methylisocitrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Start the reaction by adding the 2-methylisocitrate lyase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
Calculation of Enzyme Activity:
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme)
Where:
-
ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (usually 1 cm).
-
V_total is the total volume of the reaction mixture.
-
V_enzyme is the volume of the enzyme solution added.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low enzyme activity | Incorrect pH or buffer. | Optimize the pH and try different buffer systems as listed in the selection guide. |
| Absence or low concentration of Mg²⁺. | Ensure Mg²⁺ is present in the assay buffer at an optimal concentration (typically 1-5 mM). | |
| Enzyme is inactive. | Check the storage conditions and age of the enzyme. Prepare fresh enzyme solution. | |
| Presence of inhibitors in the sample. | If using a crude lysate, consider partial purification to remove potential inhibitors. | |
| High background noise | Non-enzymatic degradation of NADH. | Run a control reaction without the enzyme to measure the rate of non-enzymatic NADH oxidation. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition. | Analyze the initial reaction velocity. Dilute the enzyme to reduce the rate of product accumulation. | |
| Enzyme instability. | Perform the assay at a lower temperature or add stabilizing agents like glycerol. |
Visualizations
Caption: The Methylcitrate Cycle.
Caption: Workflow for the coupled spectrophotometric assay of 2-methylisocitrate lyase.
References
- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. Generation and Phenotypic Characterization of Aspergillus nidulans Methylisocitrate Lyase Deletion Mutants: Methylisocitrate Inhibits Growth and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tycmhoffman.com [tycmhoffman.com]
Validation & Comparative
A Comparative Analysis of 2-Methylisocitrate Lyase Kinetic Properties Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of 2-methylisocitrate lyase (MCL), a key enzyme in the methylcitrate cycle, across various microbial species. Understanding the kinetic differences of this enzyme is crucial for targeting it in drug development, particularly for anti-infective therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the enzyme's metabolic context and the workflow for its kinetic characterization.
Kinetic Properties of 2-Methylisocitrate Lyase
The kinetic parameters of 2-methylisocitrate lyase, including the Michaelis constant (Km) and the catalytic rate constant (kcat), vary significantly among different organisms. These variations reflect adaptations to different metabolic fluxes and cellular environments. A summary of the available kinetic data is presented in the table below.
| Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pseudomonas aeruginosa | 632 ± 158[1] | 48.2 ± 4.2[1] | 7.6 x 10⁴[1] |
| Coxiella burnetii | 390[2] | 32,000[2] | 8.2 x 10⁷ |
| Salmonella enterica | Not explicitly found | 105[2] | Not explicitly found |
| Mycobacterium tuberculosis (ICL2) | Not explicitly found | Not explicitly found | 1,240 ± 175 |
| Aspergillus nidulans | Not explicitly found | Not explicitly found | Not explicitly found |
| Escherichia coli | Not explicitly found | Not explicitly found | Not explicitly found |
Experimental Protocols
The determination of the kinetic parameters of 2-methylisocitrate lyase is most commonly performed using a continuous spectrophotometric assay. This method is often coupled with the lactate (B86563) dehydrogenase (LDH) reaction, which allows for the convenient monitoring of pyruvate (B1213749), one of the products of the MCL-catalyzed reaction.
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
Principle:
The cleavage of 2-methylisocitrate by MCL produces pyruvate and succinate. In the coupled assay, the generated pyruvate is immediately reduced to lactate by LDH, a reaction that involves the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time and is directly proportional to the rate of the MCL reaction.
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl₂.[4]
-
Substrate Stock Solution: 2-methylisocitrate (concentration range to be tested, e.g., 0-2000 µM).
-
NADH Stock Solution: 10 mM in water, stored in the dark at -20°C.[4]
-
Lactate Dehydrogenase (LDH) Stock Solution: Commercial preparation, diluted to a working concentration of 4-5 U/mL in assay buffer just before use.[4]
-
2-Methylisocitrate Lyase (MCL) Enzyme: Purified enzyme preparation of known concentration.
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 0.5 mM), and a saturating concentration of LDH.[4]
-
Substrate Addition: Add varying concentrations of the 2-methylisocitrate substrate to the reaction mixture.
-
Temperature Equilibration: Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 37°C) to ensure temperature equilibrium.[5]
-
Reaction Initiation: Initiate the reaction by adding a small, known amount of the purified MCL enzyme.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over a set period.[5]
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.
Visualizations
Methylcitrate Cycle
The following diagram illustrates the methylcitrate cycle, the metabolic pathway in which 2-methylisocitrate lyase plays a crucial role in the catabolism of propionyl-CoA.[6]
Caption: The Methylcitrate Cycle Pathway.
Experimental Workflow for Enzyme Kinetic Analysis
This diagram outlines the typical workflow for determining the kinetic parameters of an enzyme like 2-methylisocitrate lyase.
Caption: Workflow for Enzyme Kinetic Analysis.
References
- 1. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
Isocitrate Lyase: A Comparative Analysis of Substrate Specificity with DL-threo-2-methylisocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of isocitrate lyase (ICL) with its native substrate, isocitrate, and the alternative substrate, DL-threo-2-methylisocitrate. This information is critical for researchers studying microbial metabolism, particularly in pathogens where the glyoxylate (B1226380) and methylcitrate cycles are essential for virulence, and for professionals in drug development targeting these unique metabolic pathways.
Performance Comparison: Isocitrate vs. This compound
Isocitrate lyase, a key enzyme of the glyoxylate cycle, catalyzes the reversible cleavage of isocitrate to succinate (B1194679) and glyoxylate.[1] This cycle is crucial for organisms like bacteria, fungi, and plants to utilize two-carbon compounds for gluconeogenesis.[1][2] In some bacteria, such as Mycobacterium tuberculosis, ICL also exhibits activity towards 2-methylisocitrate, playing a role in the methylcitrate cycle for propionate (B1217596) metabolism.[1][3]
The kinetic parameters of Mycobacterium tuberculosis isocitrate lyase 1 (ICL1) reveal a distinct preference for its primary substrate, isocitrate, over this compound. While the enzyme demonstrates cross-reactivity, its affinity and catalytic efficiency are significantly lower for the methylated analog.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| threo-DsLs-Isocitrate | 188 µM[4][5][6] | 5.24 s-1[4][5][6] | 2.79 x 104 M-1s-1[6] |
| This compound | 718 µM[4][5] | 1.25 s-1[4][5] | 1.74 x 103 M-1s-1[6] |
The approximately four-fold higher Km value for this compound indicates a weaker binding affinity to the active site of ICL1 compared to isocitrate.[4][5] Concurrently, the lower kcat value reflects a slower conversion of the substrate to its products, succinate and pyruvate (B1213749). Consequently, the overall catalytic efficiency for this compound is more than 15-fold lower than that for isocitrate.[6] This disparity in kinetic parameters underscores the structural specificity of the isocitrate lyase active site.
Experimental Protocols
The determination of isocitrate lyase activity is typically performed using a continuous spectrophotometric rate determination assay. The fundamental principle involves monitoring the formation of the glyoxylate product over time.
Standard Isocitrate Lyase Assay
This method is adapted from established protocols for measuring ICL activity.[7][8]
Principle:
Isocitrate is cleaved by isocitrate lyase to produce succinate and glyoxylate. The glyoxylate product then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by measuring the increase in absorbance at 324 nm.[7][8]
Reaction:
-
Isocitrate → Succinate + Glyoxylate (catalyzed by Isocitrate Lyase)
-
Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8, containing 5 mM MgCl2 and 1 mM EDTA.
-
Substrate Solution: 10 mM DL-Isocitric acid trisodium (B8492382) salt in deionized water.
-
Detection Reagent: 40 mM Phenylhydrazine HCl in deionized water.
-
Enzyme Solution: Isocitrate lyase diluted in cold assay buffer to a concentration of 0.05 - 0.07 units/ml.
Procedure:
-
In a suitable cuvette, combine the assay buffer, detection reagent, and substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 324 nm for approximately 5 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
For assessing the activity with this compound, the isocitrate solution is replaced with a solution of this compound at the desired concentration. The cleavage of 2-methylisocitrate will yield pyruvate and succinate. The detection of pyruvate can be achieved through a coupled enzyme assay, for instance, using lactate (B86563) dehydrogenase and monitoring the oxidation of NADH at 340 nm.
Visualizing Metabolic Pathways and Workflows
To better understand the context of isocitrate lyase activity and the experimental approach, the following diagrams illustrate the relevant metabolic pathways and the workflow of a typical kinetic analysis.
References
- 1. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
A Comparative Analysis of the Active Sites of 2-Methylisocitrate Lyase and Isocitrate Lyase
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional distinctions between the active sites of 2-methylisocitrate lyase (MCL) and isocitrate lyase (ICL), two key enzymes in alternative carbon metabolism.
This guide provides a detailed comparison of the active sites of 2-methylisocitrate lyase (MCL) and isocitrate lyase (ICL), highlighting structural differences that dictate their distinct substrate specificities and catalytic mechanisms. This information is crucial for understanding their biological roles and for the rational design of specific inhibitors, a promising avenue for the development of novel antimicrobial agents.
Structural Overview and Substrate Specificity
Both 2-methylisocitrate lyase and isocitrate lyase are members of the isocitrate lyase superfamily and share a similar overall homotetrameric structure, with each subunit containing a triosephosphate isomerase (TIM) barrel fold.[1] The active site is located at the C-terminal end of this barrel.[1] A key feature of these enzymes is a mobile "active site loop" that closes over the active site upon substrate binding, shielding the reaction from the solvent.[2]
The primary difference between the two enzymes lies in their substrate specificity. Isocitrate lyase (ICL) catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate (B1226380) as part of the glyoxylate cycle.[3] In contrast, 2-methylisocitrate lyase (MCL) is involved in the methylcitrate cycle, where it cleaves 2-methylisocitrate into succinate and pyruvate (B1213749).[4] This specificity is remarkable, as MCL shows no measurable activity with isocitrate.[3] The key structural determinants for this specificity are subtle but significant differences in the amino acid residues lining the active site pocket. In Mycobacterium tuberculosis, the isocitrate lyase ICL1 has been shown to also function as a methylisocitrate lyase, and its active site can accommodate the additional methyl group of 2-methylisocitrate without significant structural changes.[5]
Comparative Quantitative Data
The kinetic parameters of MCL and ICL highlight their distinct substrate preferences. The following tables summarize key quantitative data for these enzymes from various organisms.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Isocitrate Lyase | Escherichia coli | Isocitrate | 0.6 - 3 | - | - | [6] |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | Isocitrate | - | ~20 | - | [7] |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | 2-Methylisocitrate | - | 1 | - | [7] |
| 2-Methylisocitrate Lyase | Coxiella burnetii | 2-Methylisocitrate | 0.39 | - | - |
Table 1: Comparison of Michaelis-Menten Constants (Km) and Catalytic Constants (kcat). This table presents the Km and kcat values for isocitrate lyase and 2-methylisocitrate lyase with their respective substrates. Note that the kcat for M. tuberculosis ICL1 with isocitrate is estimated based on the finding that its activity with 2-methylisocitrate is 5% of that with isocitrate.
| Enzyme | Organism | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | D-Malate | 310 | Competitive | [8] |
| 2-Methylisocitrate Lyase | Coxiella burnetii | Isocitrate | 6000 | - |
Table 2: Comparison of Inhibitor Constants (Ki). This table shows the inhibition constants for known inhibitors of isocitrate lyase and 2-methylisocitrate lyase.
Catalytic Mechanism
The catalytic mechanisms of MCL and ICL are believed to be very similar, proceeding through a retro-aldol condensation. The reaction is initiated by the abstraction of a proton from the hydroxyl group of the substrate by a general base in the active site. This is followed by the cleavage of the C2-C3 carbon-carbon bond, leading to the formation of an enolate intermediate of succinate and the release of either glyoxylate (for ICL) or pyruvate (for MCL). A general acid then protonates the succinate enolate to yield the final product. A critical cysteine residue is thought to play a key role in the protonation step.
Mandatory Visualizations
The following diagrams illustrate the catalytic pathways of isocitrate lyase and 2-methylisocitrate lyase.
Caption: Catalytic pathway of Isocitrate Lyase.
Caption: Catalytic pathway of 2-Methylisocitrate Lyase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of MCL and ICL.
Protocol:
-
Enzyme Purification: Recombinantly express and purify MCL and ICL from the desired organism (e.g., E. coli or M. tuberculosis) using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MOPS pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Substrate Solutions: Prepare stock solutions of isocitrate and 2-methylisocitrate of known concentrations.
-
Assay Procedure:
-
The assay is typically performed by monitoring the formation of the product (glyoxylate or pyruvate) which can be coupled to a dehydrogenase reaction that results in a change in absorbance at 340 nm (oxidation of NADH).
-
Alternatively, a phenylhydrazine-based assay can be used, where the product reacts with phenylhydrazine (B124118) to form a hydrazone, which can be monitored spectrophotometrically.
-
Set up a series of reactions with varying substrate concentrations.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Protein Crystallography
Objective: To determine the three-dimensional structure of MCL and ICL, both in their apo forms and in complex with substrates, products, or inhibitors.
Protocol:
-
Protein Purification and Concentration: Purify the enzyme to homogeneity (>95%) and concentrate it to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Crystallization Screening:
-
Use the hanging-drop or sitting-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using commercially available or custom-made screens.
-
For obtaining complex structures, co-crystallize the protein with the ligand of interest or soak the apo-crystals in a solution containing the ligand.
-
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components to obtain large, well-diffracting crystals.
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model against the experimental data.
-
Site-Directed Mutagenesis
Objective: To investigate the role of specific amino acid residues in the active site of MCL and ICL in substrate binding and catalysis.
Protocol:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid residue.
-
Mutagenesis PCR:
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest using the mutagenic primers.
-
This results in a linear, double-stranded DNA product containing the desired mutation.
-
-
Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the in vitro synthesized PCR product will not).
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells. The bacterial DNA repair machinery will circularize the linear, mutated plasmid.
-
Selection and Verification:
-
Select for transformed colonies on antibiotic-containing agar (B569324) plates.
-
Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Characterization: Express and purify the mutant protein and characterize its kinetic and structural properties as described in the protocols above to assess the impact of the mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Km of isocitrate lyase for isocitrate - Bacteria Escherichia coli - BNID 105252 [bionumbers.hms.harvard.edu]
- 7. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to the Methylcitrate Cycle and the Glyoxylate Shunt: Functional Distinctions for the Modern Researcher
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between related metabolic pathways is critical for identifying novel therapeutic targets and engineering robust biological systems. This guide provides an in-depth comparison of the methylcitrate cycle and the glyoxylate (B1226380) shunt, two central carbon metabolic routes with distinct roles in cellular physiology.
This document outlines the core functional differences between these two pathways, presenting quantitative data, detailed experimental protocols for key enzymatic assays, and clear visual representations of the cycles to facilitate a comprehensive understanding.
Core Functional Differences
The methylcitrate cycle and the glyoxylate shunt are both anaplerotic pathways that replenish intermediates of the tricarboxylic acid (TCA) cycle. However, they are activated by different metabolic cues and serve distinct primary purposes. The glyoxylate shunt is primarily an assimilatory pathway for two-carbon compounds like acetate (B1210297), whereas the methylcitrate cycle is fundamentally a detoxifying pathway for propionyl-CoA, a toxic metabolite.
The glyoxylate shunt bypasses the two decarboxylation steps of the TCA cycle, enabling the net conversion of two molecules of acetyl-CoA into one molecule of succinate.[1][2] This is crucial for organisms growing on fatty acids or acetate as their sole carbon source, as it allows for the synthesis of carbohydrates from fat.[1] The key enzymes unique to this pathway are isocitrate lyase (ICL) and malate (B86768) synthase (MS).[3]
The methylcitrate cycle , on the other hand, facilitates the conversion of the three-carbon propionyl-CoA to pyruvate (B1213749) and succinate.[4] Propionyl-CoA is generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[5] Its accumulation can be toxic to cells, and the methylcitrate cycle provides an essential route for its detoxification and utilization.[4][6] The signature enzymes of this cycle are methylcitrate synthase (MCS) and 2-methylisocitrate lyase (MICL).[4]
Quantitative Data Comparison
Direct comparative data for the key enzymes of both cycles under identical conditions is scarce in the literature. The following table summarizes available kinetic parameters from various organisms, highlighting the substrate affinities and catalytic efficiencies. It is important to note that these values can vary significantly depending on the organism and experimental conditions.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Methylcitrate Cycle | |||||
| Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | ~100 | - | |
| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | 2-Methylisocitrate | - | - | [7] |
| Glyoxylate Shunt | |||||
| Isocitrate Lyase (ICL) | Mycobacterium avium | Isocitrate | 145 | 1.3 | [8] |
| Isocitrate Lyase 2 (ICL2) | Mycobacterium tuberculosis | Isocitrate | - | - | [9] |
| + Acetyl-CoA | 2.9 (for Acetyl-CoA) | - | [9] | ||
| Malate Synthase (GlcB) | Escherichia coli | Acetyl-CoA | 9 | - | [10] |
| Glyoxylate | - | - |
Experimental Protocols
Accurate measurement of enzyme activity is fundamental to studying these pathways. Below are detailed protocols for the key enzymes of the methylcitrate cycle and the glyoxylate shunt.
Methylcitrate Synthase (MCS) Activity Assay
Principle: The activity of methylcitrate synthase is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Reagents:
-
Assay Buffer: 100 mM MOPS buffer, pH 7.5
-
Oxaloacetate solution: 10 mM in Assay Buffer
-
Propionyl-CoA solution: 5 mM in Assay Buffer
-
DTNB solution: 10 mM in Assay Buffer
-
Enzyme extract or purified MCS
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL Assay Buffer
-
50 µL Oxaloacetate solution (final concentration: 0.5 mM)
-
50 µL DTNB solution (final concentration: 0.5 mM)
-
-
Add 10 µL of the enzyme sample to the reaction mixture and incubate for 2 minutes at 30°C to allow for the reaction of any free CoA in the sample.
-
Initiate the reaction by adding 10 µL of propionyl-CoA solution (final concentration: 0.05 mM).
-
Immediately monitor the increase in absorbance at 412 nm for 5 minutes at 30°C.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1).
2-Methylisocitrate Lyase (MICL) Assay
Principle: The cleavage of 2-methylisocitrate by MICL produces pyruvate and succinate. The rate of pyruvate formation can be monitored by coupling its reduction to lactate (B86563) by lactate dehydrogenase (LDH), which results in the oxidation of NADH to NAD+. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2 and 1 mM DTT
-
2-Methylisocitrate solution: 10 mM in Assay Buffer
-
NADH solution: 10 mM in Assay Buffer
-
Lactate Dehydrogenase (LDH): ~10 units/mL
-
Enzyme extract or purified MICL
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
900 µL Assay Buffer
-
20 µL NADH solution (final concentration: 0.2 mM)
-
10 µL LDH
-
-
Add 10 µL of the enzyme sample and incubate for 2 minutes at 37°C.
-
Start the reaction by adding 50 µL of 2-methylisocitrate solution (final concentration: 0.5 mM).
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the activity based on the molar extinction coefficient of NADH (6,220 M-1cm-1).
Isocitrate Lyase (ICL) Activity Assay
Principle: This assay is based on the cleavage of isocitrate to glyoxylate and succinate. The glyoxylate produced reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm.[11]
Reagents:
-
Assay Buffer: 50 mM Imidazole Buffer, pH 6.8[11]
-
MgCl2 solution: 50 mM[11]
-
EDTA solution: 10 mM[11]
-
Phenylhydrazine HCl solution: 40 mM[11]
-
DL-Isocitric acid solution: 10 mM[11]
-
Enzyme extract or purified ICL
Procedure:
-
Prepare a reaction mixture in a cuvette with the following:
-
0.50 mL Assay Buffer
-
0.10 mL MgCl2 solution
-
0.10 mL EDTA solution
-
0.10 mL Phenylhydrazine HCl solution
-
0.10 mL DL-Isocitric acid solution[11]
-
-
Equilibrate the mixture to 30°C.
-
Add the enzyme solution to start the reaction.
-
Record the increase in absorbance at 324 nm for approximately 5 minutes.[11]
-
Calculate the rate of reaction from the linear portion of the curve.
Malate Synthase (MS) Activity Assay
Principle: Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate and CoA. The release of free CoA is detected using DTNB, as described in the MCS assay.[12]
Reagents:
-
Assay Buffer: 50 mM Imidazole Buffer, pH 8.0[12]
-
MgCl2 solution: 100 mM[12]
-
Acetyl-CoA solution: 2.5 mM[12]
-
Glyoxylic acid solution: 10 mM[12]
-
DTNB solution: 2 mM in 95% ethanol[12]
-
Enzyme extract or purified MS
Procedure:
-
In a suitable cuvette, pipette the following:
-
0.50 mL Assay Buffer
-
0.10 mL MgCl2 solution
-
0.10 mL DTNB solution
-
0.10 mL Glyoxylic acid solution[12]
-
-
Add the enzyme solution and mix.
-
Initiate the reaction by adding 0.10 mL of Acetyl-CoA solution.[12]
-
Immediately mix and record the increase in absorbance at 412 nm for about 5 minutes.[12]
-
Determine the rate from the linear portion of the absorbance curve.
Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key reactions and intermediates of the methylcitrate cycle and the glyoxylate shunt.
Conclusion
The methylcitrate cycle and the glyoxylate shunt, while sharing some enzymatic strategies and metabolic intermediates with the TCA cycle, are functionally distinct pathways. The glyoxylate shunt is an essential anabolic pathway for growth on two-carbon compounds, while the methylcitrate cycle serves a critical catabolic and detoxification role in managing propionyl-CoA levels. For researchers in drug development, the enzymes unique to these pathways, particularly in pathogenic organisms where they are essential for virulence, represent promising targets for novel antimicrobial therapies. A thorough understanding of their functional differences, supported by quantitative analysis and robust experimental validation, is paramount for advancing these research frontiers.
References
- 1. Metabolic fluxes for nutritional flexibility of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 3. Untitled Document [ucl.ac.uk]
- 4. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-CoA-mediated activation of Mycobacterium tuberculosis isocitrate lyase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved Malate synthase is (half saturated, completely | Chegg.com [chegg.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validating the Specificity of 2-Methylisocitrate Dehydratase for its Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for accurate pathway analysis and drug design. This guide provides an objective comparison of the substrate specificity of 2-methylisocitrate dehydratase, presenting key experimental data and detailed protocols to validate its high selectivity.
2-Methylisocitrate dehydratase (EC 4.2.1.99) is a key enzyme in the methylcitrate cycle, a metabolic pathway essential for the metabolism of propionate (B1217596) in various organisms, including the yeast Yarrowia lipolytica. This enzyme catalyzes the reversible dehydration of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (threo-Ds-2-methylisocitrate) to 2-methyl-cis-aconitate. Its high substrate specificity is crucial to prevent interference with the chemically similar intermediates of the citric acid (TCA) cycle. This guide outlines the experimental validation of this specificity, comparing its activity on its cognate substrate with that on closely related analogs.
Comparative Analysis of Substrate Specificity
The specificity of 2-methylisocitrate dehydratase has been quantitatively assessed by comparing its Michaelis-Menten constant (Km) for its primary substrate with that of a related but distinct enzyme, aconitase, which can also process 2-methylisocitrate to some extent. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Relative Activity |
| 2-Methylisocitrate Dehydratase | (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate | 18 µM[1] | 100% |
| Citrate | Not Detected | 0% | |
| Isocitrate | Not Detected | 0% | |
| 2-Methylcitrate | Not Detected | 0% | |
| cis-Aconitate | Not Detected | 0% | |
| trans-Aconitate | Not Detected | 0% | |
| Aconitase | (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate | 120 µM[1] | Lower affinity |
| Isocitrate | Active (Primary Substrate) | - |
The data clearly demonstrates the high specificity of 2-methylisocitrate dehydratase for its substrate. The enzyme exhibits no detectable activity towards citrate, isocitrate, 2-methylcitrate, or the aconitate isomers, which are all structurally similar intermediates found in related metabolic pathways[1]. In contrast, while aconitase can catalyze the dehydration of 2-methylisocitrate, its significantly higher Km value indicates a much lower affinity for this substrate compared to 2-methylisocitrate dehydratase[1].
Experimental Protocols
The validation of 2-methylisocitrate dehydratase specificity is primarily achieved through a continuous spectrophotometric assay.
Spectrophotometric Assay for 2-Methylisocitrate Dehydratase Activity
This protocol details the measurement of enzyme activity by monitoring the formation of 2-methyl-cis-aconitate, which has a distinct absorbance at 240 nm.
Materials:
-
Purified 2-methylisocitrate dehydratase
-
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (substrate)
-
Substrate analogs (e.g., citrate, isocitrate, 2-methylcitrate)
-
1 M HEPES-NaOH buffer (pH 7.5)
-
Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
850 µL of nuclease-free water
-
100 µL of 1 M HEPES-NaOH buffer (pH 7.5)
-
50 µL of 10 mM (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (or substrate analog) to a final concentration of 0.5 mM.
-
-
Equilibrate the Spectrophotometer: Set the spectrophotometer to read absorbance at 240 nm and 30°C. Blank the instrument using a cuvette containing the complete reaction mixture without the enzyme.
-
Initiate the Reaction: Add a specific amount of purified 2-methylisocitrate dehydratase to the reaction mixture. The amount of enzyme should be determined empirically to ensure a linear rate of product formation for at least 60 seconds.
-
Measure Absorbance: Immediately transfer the reaction mixture to a quartz cuvette and place it in the spectrophotometer. Record the change in absorbance at 240 nm over time.
-
Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for 2-methyl-cis-aconitate at 240 nm is required for this calculation. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Test Substrate Analogs: Repeat the assay using the same concentration of each substrate analog in place of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate to determine the enzyme's activity on these compounds.
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for validating the substrate specificity of 2-methylisocitrate dehydratase.
Caption: The Methylcitrate Cycle, highlighting the role of 2-methylisocitrate dehydratase.
References
A Comparative Guide to the Differential Metabolic Effects of DL-threo- and DL-erythro-2-Methylisocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the diastereomers of 2-methylisocitrate: DL-threo-2-methylisocitrate and DL-erythro-2-methylisocitrate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent metabolic pathways to facilitate a comprehensive understanding of their distinct biological roles.
Introduction
2-Methylisocitrate is a key intermediate in the methylcitrate cycle, a metabolic pathway essential for the detoxification of propionate (B1217596), a potentially toxic metabolite derived from the breakdown of odd-chain fatty acids and certain amino acids. The two diastereomers of 2-methylisocitrate, the threo and erythro forms, exhibit significant differences in their interactions with key metabolic enzymes, leading to distinct downstream metabolic consequences. This guide elucidates these differences to aid researchers in their study of propionate metabolism and its implications in various organisms, from bacteria to humans.
Quantitative Comparison of Metabolic Effects
The differential metabolic effects of the DL-threo and DL-erythro isomers of 2-methylisocitrate are most pronounced in their interactions with three key enzymes: 2-methylisocitrate lyase, TPN-linked isocitrate dehydrogenase, and aconitase.
| Enzyme | Isomer | Parameter | Value | Organism/Source |
| 2-Methylisocitrate Lyase | DL-threo | K_m | 718 µM[1] | Mycobacterium tuberculosis (recombinant ICL1) |
| k_cat | 1.25 s⁻¹[1] | Mycobacterium tuberculosis (recombinant ICL1) | ||
| DL-erythro | Activity | Not a substrate | Escherichia coli, Aspergillus nidulans[2] | |
| TPN-linked Isocitrate Dehydrogenase | DL-threo | K_i | 0.1 - 0.3 µM | Bovine heart, Rat liver |
| DL-erythro | Activity | Inactive as inhibitor | Not specified | |
| Aconitase | D-threo | K_m | 0.2 mM | Bovine heart |
| DL-threo | K_m | 0.1 mM | Rat liver cytosol | |
| DL-erythro | Activity | Not specified as substrate or inhibitor | Not specified |
Key Findings:
-
This compound is the biologically active substrate for 2-methylisocitrate lyase , the enzyme that cleaves it into succinate (B1194679) and pyruvate (B1213749), thus completing the detoxification of propionate via the methylcitrate cycle.[2]
-
The DL-erythro diastereomer is not a substrate for 2-methylisocitrate lyase, effectively halting the methylcitrate cycle if it were to be produced.[2]
-
This compound is a potent competitive inhibitor of TPN-linked isocitrate dehydrogenase , a key enzyme in the citric acid cycle and a source of NADPH.
-
The DL-erythro isomer is inactive as an inhibitor of TPN-linked isocitrate dehydrogenase.
-
D-threo- and this compound are recognized as substrates by aconitase , another citric acid cycle enzyme.
Signaling Pathways and Metabolic Relationships
The differential interactions of the 2-methylisocitrate isomers with key enzymes have significant implications for central carbon metabolism.
Figure 1. Metabolic pathways showing the differential roles of DL-threo and DL-erythro-2-methylisocitrate.
Experimental Protocols
Synthesis of DL-threo- and DL-erythro-2-Methylisocitrate
A common method for the synthesis of a mixture of the diastereomers of 2-methylisocitrate involves the condensation of a pyruvate derivative with a succinate derivative. The separation of the threo and erythro isomers can then be achieved by fractional crystallization or chromatography.
Materials:
-
Diethyl acetylsuccinate
-
Ethyl cyanoformate
-
Sodium ethoxide
-
Hydrochloric acid
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation: React diethyl acetylsuccinate with ethyl cyanoformate in the presence of sodium ethoxide in absolute ethanol. This reaction forms the ethyl ester of 2-methyl-1,1,2-ethanetricarboxylic acid.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid to yield a mixture of DL-threo- and DL-erythro-2-methylisocitric acids.
-
Separation of Isomers:
-
The mixture of free acids is dissolved in a minimal amount of hot water and allowed to cool slowly. The less soluble DL-erythro-2-methylisocitrate will crystallize out first. The crystals are collected by filtration.
-
The mother liquor is concentrated, and the process is repeated to obtain more of the erythro isomer.
-
The remaining mother liquor is enriched in This compound . This can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethanol in chloroform).
-
-
Characterization: The purity and identity of the separated isomers should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Figure 2. Workflow for the synthesis and separation of DL-threo and DL-erythro-2-methylisocitrate.
Continuous Spectrophotometric Assay for 2-Methylisocitrate Lyase Activity
This assay measures the activity of 2-methylisocitrate lyase by coupling the production of pyruvate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified 2-methylisocitrate lyase
-
This compound (substrate)
-
Lactate (B86563) dehydrogenase (LDH) (coupling enzyme)
-
NADH
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl₂ (cofactor for many lyases)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, NADH, and an excess of lactate dehydrogenase.
-
Add the substrate , this compound, to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer and record a baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small volume of the purified 2-methylisocitrate lyase to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation and thus to the activity of 2-methylisocitrate lyase.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
To test for the activity with DL-erythro-2-methylisocitrate , simply replace the threo isomer with the erythro isomer in the reaction mixture and follow the same procedure. The absence of a significant decrease in absorbance at 340 nm would confirm its inactivity as a substrate.
Conclusion
The diastereomers of 2-methylisocitrate exhibit starkly different metabolic fates. This compound is the active isomer in the propionate detoxification pathway, serving as the substrate for 2-methylisocitrate lyase. In contrast, the DL-erythro isomer is metabolically inert in this context. Furthermore, the threo isomer's potent inhibition of TPN-linked isocitrate dehydrogenase highlights a potential regulatory crosstalk between the methylcitrate and citric acid cycles. These findings are critical for researchers investigating metabolic regulation, infectious diseases where the methylcitrate cycle is essential for pathogen survival, and in the development of novel therapeutic agents targeting these pathways.
References
Comparative Metabolomics: Unraveling the Metabolic Impact of 2-Methylisocitrate Lyase Knockout
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of wild-type microbial strains versus those with a knockout of the 2-methylisocitrate lyase (MICL) gene. The absence of this key enzyme of the methylcitrate cycle leads to significant metabolic reprogramming, offering insights into propionate (B1217596) metabolism and potential targets for antimicrobial drug development.
Introduction to 2-Methylisocitrate Lyase and the Methylcitrate Cycle
2-Methylisocitrate lyase (EC 4.1.3.30), encoded by the prpB gene in many bacteria, is a crucial enzyme in the methylcitrate cycle. This cycle is essential for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids. The MICL enzyme catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate. These products can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis. In some microorganisms, including Mycobacterium tuberculosis, isocitrate lyase (ICL) can also exhibit MICL activity, highlighting a metabolic flexibility in propionate detoxification.
A knockout of the 2-methylisocitrate lyase gene disrupts this critical pathway, leading to the accumulation of upstream intermediates and forcing the cell to adopt alternative metabolic strategies for survival. Understanding these metabolic shifts is paramount for elucidating the intricacies of bacterial metabolism and identifying vulnerabilities for therapeutic intervention.
Comparative Metabolomic Profiles: Wild-Type vs. 2-Methylisocitrate Lyase Knockout
The following table summarizes the expected quantitative changes in key metabolites in a 2-methylisocitrate lyase knockout strain compared to its wild-type counterpart when grown on a substrate that generates propionyl-CoA. The data presented is a representative summary based on the known function of the enzyme and the described metabolic consequences of its absence in the literature.
| Metabolite Category | Metabolite | Expected Change in Knockout Strain | Rationale for Change |
| Methylcitrate Cycle Intermediates | 2-Methylisocitrate | Significant Increase | Direct substrate of the knocked-out enzyme, leading to its accumulation. |
| 2-Methylcitrate | Significant Increase | Precursor to 2-methylisocitrate, its accumulation is expected due to the downstream block. | |
| Propionyl-CoA | Increase | The primary substrate of the methylcitrate cycle, its catabolism is impaired. | |
| TCA Cycle Intermediates | Pyruvate | Decrease | One of the products of the MICL reaction, its formation from this pathway is blocked. |
| Succinate | Decrease | The other product of the MICL reaction, its formation from this pathway is blocked. | |
| Amino Acids | Alanine (B10760859) | Decrease | Can be synthesized from pyruvate; a decrease in pyruvate may lead to reduced alanine levels. |
| Aspartate | No significant change | Primarily derived from oxaloacetate, which is still available from the TCA cycle. | |
| Glutamate | No significant change | Primarily derived from α-ketoglutarate, which is still available from the TCA cycle. | |
| Fatty Acids | Odd-chain fatty acids | Increase | Their breakdown leads to propionyl-CoA, which cannot be efficiently metabolized. |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomic studies. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Bacterial Culture and Metabolite Extraction
-
Strain Cultivation: Wild-type and 2-methylisocitrate lyase knockout strains are cultured in a minimal medium supplemented with a carbon source that generates propionyl-CoA (e.g., propionate, valine, or isoleucine). Cultures are grown to the mid-exponential phase to ensure metabolic activity is at its peak.
-
Quenching: To halt metabolic activity instantaneously, cell cultures are rapidly quenched. A common method involves plunging the culture into a cold solvent mixture, such as 60% methanol (B129727) at -40°C.
-
Cell Harvesting: The quenched cells are immediately harvested by centrifugation at a low temperature (e.g., -9°C) to pellet the cells and separate them from the growth medium.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cell pellet. A biphasic extraction method using a mixture of methanol, chloroform, and water is frequently employed to separate polar and nonpolar metabolites. The polar phase (containing amino acids, organic acids, and sugar phosphates) and the nonpolar phase (containing lipids) are collected for separate analysis.
GC-MS Analysis of Polar Metabolites
-
Derivatization: The dried polar metabolite extracts are chemically derivatized to increase their volatility for GC-MS analysis. A two-step derivatization is common, involving methoximation followed by silylation.
-
GC-MS Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a fused-silica capillary column (e.g., DB-5ms) is used for separation and detection.
-
Analysis Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 70°C and ramping up to 325°C.
-
Mass Spectrometer: Operated in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis: The acquired chromatograms and mass spectra are processed using software such as MassHunter or AMDIS. Metabolites are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST).
LC-MS Analysis of Nonpolar Metabolites
-
LC-MS Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is utilized. A C18 reversed-phase column is typically used for the separation of lipids.
-
Mobile Phases: A gradient of two mobile phases is used for separation, for example, water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Analysis Parameters:
-
Injection Volume: 5-10 µL
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Mass Spectrometer: Operated in both positive and negative ion modes to detect a wider range of lipids.
-
-
Data Analysis: The raw data is processed using software like XCMS or MZmine for peak picking, alignment, and quantification. Metabolite identification is performed by matching the accurate mass and fragmentation patterns to lipid databases such as LIPID MAPS.
Visualizing the Metabolic Impact
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Caption: The methylcitrate cycle and the impact of a 2-methylisocitrate lyase knockout.
Caption: A generalized workflow for comparative metabolomics of microbial strains.
Safety Operating Guide
Proper Disposal of DL-threo-2-methylisocitrate: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of DL-threo-2-methylisocitrate, a substrate of isocitrate lyase 1, intended for researchers, scientists, and drug development professionals.
The following information synthesizes safety data sheet (SDS) recommendations with general best practices for laboratory chemical waste management to ensure the safe and environmentally responsible disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Keep in a designated, clearly labeled waste container.
-
-
Container Management:
-
Use a compatible, non-reactive container with a secure lid.
-
The container must be in good condition and free from leaks.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal service for packaging and pickup.
-
-
Empty Container Disposal:
-
Triple rinse empty containers with a suitable solvent (e.g., water).
-
Dispose of the rinsate as chemical waste.
-
After thorough cleaning, deface or remove the original label.
-
The cleaned, empty container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely and in compliance with regulations, thereby protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
